molecular formula C30H33FN6O2 B15567499 LHQ490

LHQ490

Cat. No.: B15567499
M. Wt: 528.6 g/mol
InChI Key: HHILMGVBNVWONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LHQ490 is a useful research compound. Its molecular formula is C30H33FN6O2 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H33FN6O2

Molecular Weight

528.6 g/mol

IUPAC Name

N-[4-[4-amino-5-[4-[3-[ethyl(propan-2-yl)amino]oxetan-3-yl]-3-fluorophenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C30H33FN6O2/c1-6-24(38)35-21-11-8-19(9-12-21)27-25(26-28(32)33-17-34-29(26)36(27)5)20-10-13-22(23(31)14-20)30(15-39-16-30)37(7-2)18(3)4/h6,8-14,17-18H,1,7,15-16H2,2-5H3,(H,35,38)(H2,32,33,34)

InChI Key

HHILMGVBNVWONY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of LHQ490: A Selective FGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LHQ490 has emerged as a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key therapeutic target in various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its effects on downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's core functionalities.

Core Mechanism of Action

This compound functions as a highly selective, irreversible inhibitor of FGFR2.[1][2][3] Its primary mechanism involves potently inhibiting the kinase activity of FGFR2.[1][2][3] This targeted inhibition leads to the suppression of FGFR2-mediated signaling pathways, which in turn inhibits the proliferation of cancer cells driven by FGFR2 and induces apoptosis.[1][2][3]

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating the compound's efficacy against FGFR2 and its selectivity over other kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
FGFR25.2
FGFR1>317.2
FGFR3>176.8
FGFR4>1523.6
Data sourced from in vitro kinase assays.[1][2][3]

Table 2: Cellular Proliferation Inhibition by this compound

Cell LineTargetIC50 (nM)
BaF3-FGFR2FGFR21.4
BaF3-FGFR1FGFR1>98
BaF3 (parental)->1000
Data from cell-based proliferation assays.[1][2][3]

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the FGFR2 signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR2 dimerizes and undergoes trans-autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pathways crucial for cell proliferation, survival, and differentiation. This compound, by inhibiting the kinase activity of FGFR2, prevents this initial autophosphorylation, thereby blocking the entire downstream signaling cascade.

The primary signaling pathways inhibited by this compound include:

  • RAS-MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition of FGFR2 by this compound prevents the recruitment and activation of proteins like FRS2, Grb2, and SOS, which are upstream of RAS and the subsequent MAPK cascade (RAF-MEK-ERK).

  • PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis. By blocking FGFR2 phosphorylation, this compound inhibits the activation of PI3K and its downstream effector AKT.

  • PLCγ Pathway: Activation of PLCγ by FGFR2 leads to the generation of second messengers that influence cell motility and other cellular processes. This compound's inhibition of FGFR2 also abrogates this signaling branch.

LHQ490_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds P1 Autophosphorylation FGFR2->P1 Dimerization & Activation This compound This compound This compound->P1 Inhibits FRS2 FRS2 P1->FRS2 PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg Grb2_SOS Grb2/SOS FRS2->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis PLCg->Proliferation

Caption: this compound inhibits FGFR2 autophosphorylation, blocking downstream signaling.

Experimental Protocols

The following sections detail the generalized experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Kinase Activity Assay

This assay is performed to determine the direct inhibitory effect of this compound on the kinase activity of FGFR2 and other related kinases.

Protocol:

  • Reagents and Materials: Recombinant human FGFR kinases, ATP, kinase buffer, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add the recombinant kinase, the substrate peptide, and the diluted this compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection Dilution Serial Dilution of this compound Mix Mix Kinase, Substrate, & this compound Dilution->Mix Add_ATP Add ATP to Initiate Reaction Mix->Add_ATP Incubate Incubate Add_ATP->Incubate Detect_ADP Detect ADP (Luminescence) Incubate->Detect_ADP Analyze Calculate IC50 Detect_ADP->Analyze

Caption: Workflow for the in vitro kinase activity assay.

Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cells that are dependent on FGFR2 signaling.

Protocol:

  • Cell Lines: BaF3 cells engineered to express FGFR1 or FGFR2, and the parental BaF3 cell line.

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), this compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of this compound or vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cell_Proliferation_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Measure_Viability Measure Cell Viability Incubate_72h->Measure_Viability Calculate_IC50 Calculate IC50 Measure_Viability->Calculate_IC50

Caption: Workflow for the cell proliferation assay.

Western Blot Analysis of FGFR2 Signaling

Western blotting is used to visualize the effect of this compound on the phosphorylation status of FGFR2 and downstream signaling proteins.

Protocol:

  • Cell Culture and Lysis: a. Culture FGFR2-dependent cancer cells and treat them with this compound at various concentrations for a specified time. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. Incubate the membrane with primary antibodies specific for phosphorylated FGFR2 (p-FGFR2), total FGFR2, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of FGFR2 signaling.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of FGFR2. Its mechanism of action involves the direct inhibition of FGFR2 kinase activity, leading to the suppression of critical downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. This targeted inhibition results in the suppression of cancer cell proliferation and the induction of apoptosis in FGFR2-driven malignancies. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on FGFR2-targeted therapies.

References

LHQ490: A Deep Dive into a Selective FGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of LHQ490, a novel and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). FGFR2 is a clinically validated therapeutic target in a variety of cancers, and the development of selective inhibitors like this compound holds significant promise for advancing precision oncology. This document synthesizes the currently available preclinical data on this compound, presenting its mechanism of action, in vitro efficacy, and selectivity profile.

Core Data Summary

The potency and selectivity of this compound have been characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Potency of this compound Against FGFR Family Kinases
Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR2
FGFR1>317.2>61-fold
FGFR2 5.2 -
FGFR3>176.8>34-fold
FGFR4>1523.6>293-fold

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cell-Based Activity of this compound
Cell LineTargetIC50 (nM)Fold Selectivity vs. BaF3-FGFR2
BaF3-FGFR1FGFR1>98>70-fold
BaF3-FGFR2 FGFR2 1.4 -
BaF3 (parental)->1000>714-fold

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.

Mechanism of Action and Signaling Pathway

This compound is described as an irreversible inhibitor, suggesting it forms a covalent bond with its target, FGFR2. This mode of action can lead to a prolonged duration of target inhibition. The binding of fibroblast growth factors (FGFs) to FGFR2 induces receptor dimerization and autophosphorylation of tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By selectively and irreversibly inhibiting the kinase activity of FGFR2, this compound effectively blocks these downstream signals in cancer cells that are dependent on aberrant FGFR2 signaling.[1]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2_dimer FGFR2 Dimerization & Autophosphorylation FGF->FGFR2_dimer PLCg PLCγ FGFR2_dimer->PLCg GRB2_SOS GRB2/SOS FGFR2_dimer->GRB2_SOS PI3K PI3K FGFR2_dimer->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR2_dimer Inhibition

Caption: FGFR2 signaling pathway and the inhibitory action of this compound.

Preclinical Development and Evaluation Workflow

The discovery and preclinical evaluation of a selective kinase inhibitor like this compound typically follows a structured workflow. This process begins with the identification of a lead compound and subsequent optimization to improve potency and selectivity. The optimized compound is then subjected to a series of in vitro and in vivo evaluations to establish its therapeutic potential.

LHQ490_Workflow cluster_discovery Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Lead Compound Identification B Structure-Activity Relationship (SAR) Studies A->B C Optimization for Potency & Selectivity B->C D Biochemical Kinase Assays (FGFR Family) C->D E Cell-Based Proliferation Assays (FGFR-dependent cell lines) D->E F Signaling Pathway Analysis (Western Blot) E->F G Apoptosis Assays (e.g., Annexin V) E->G H Xenograft Tumor Models G->H I Pharmacokinetic (PK) Studies H->I J Pharmacodynamic (PD) Studies I->J

Caption: Preclinical evaluation workflow for a selective inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. However, based on the nature of the reported data, the following are generalized methodologies that are likely to have been employed.

Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the in vitro inhibitory activity of this compound against FGFR family kinases.

  • General Protocol:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

    • The assay is typically performed in a 96- or 384-well plate format.

    • This compound is serially diluted to a range of concentrations.

    • The kinases, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated with the various concentrations of this compound.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of FGFR-dependent and parental cell lines.

  • General Protocol:

    • BaF3 cells engineered to express FGFR1 or FGFR2, and the parental BaF3 cell line, are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of this compound.

    • After a defined incubation period (typically 48-72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTS.

    • Luminescence or absorbance is measured using a plate reader.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for Signaling Pathway Inhibition
  • Objective: To confirm that this compound inhibits the FGFR2 signaling pathway in cells.

  • General Protocol:

    • FGFR2-dependent cancer cells are treated with various concentrations of this compound for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-FGFR2, p-ERK, p-AKT) and their total protein counterparts.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay
  • Objective: To determine if this compound induces apoptosis in FGFR2-driven cancer cells.

  • General Protocol:

    • FGFR2-dependent cancer cells are treated with this compound at various concentrations.

    • After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide, PI).

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis can be quantified.

Logical Relationship of this compound as a Selective Inhibitor

The development of a selective inhibitor like this compound is a logical progression in targeted cancer therapy. The central hypothesis is that by specifically inhibiting the oncogenic driver (in this case, aberrant FGFR2 signaling), one can achieve anti-tumor efficacy with a more favorable safety profile compared to non-selective inhibitors.

LHQ490_Logic cluster_premise Therapeutic Premise cluster_hypothesis Therapeutic Hypothesis cluster_compound Compound Profile cluster_outcome Predicted Outcome A Aberrant FGFR2 signaling drives cancer cell proliferation and survival B Selective inhibition of FGFR2 will block downstream signaling and induce apoptosis A->B C This compound is a potent and selective irreversible FGFR2 inhibitor B->C D Therapeutic efficacy in FGFR2-driven cancers with a favorable safety profile C->D

Caption: Logical framework for the development of this compound.

Conclusion

This compound has demonstrated significant promise as a highly potent and selective irreversible inhibitor of FGFR2 in preclinical studies.[1] Its ability to potently inhibit FGFR2 kinase activity and the proliferation of FGFR2-dependent cells, while sparing other FGFR isoforms, suggests the potential for a wider therapeutic window compared to pan-FGFR inhibitors.[1] The compound effectively suppresses the FGFR2 signaling pathway and induces apoptosis in relevant cancer cell models.[1] Further investigation, particularly in in vivo models to assess its anti-tumor efficacy, pharmacokinetics, and pharmacodynamics, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of FGFR2-driven malignancies. The information available to date positions this compound as a strong candidate for continued development as a targeted therapy.

References

An In-depth Technical Guide to the Irreversible FGFR2 Inhibitor LHQ490 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LHQ490, a novel irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), for its application in cancer research. This document collates available quantitative data, details established experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Core Compound Data: this compound

This compound is a potent and highly selective irreversible inhibitor of FGFR2, a receptor tyrosine kinase implicated in various cancers. Its primary mechanism of action involves the suppression of the FGFR2 signaling pathway, which in turn inhibits cancer cell proliferation and induces apoptosis.[1]

Quantitative Potency and Selectivity

The following tables summarize the key quantitative metrics demonstrating the potency and selectivity of this compound from both biochemical and cell-based assays.[1]

Table 1: Biochemical Kinase Inhibition

TargetIC50 (nM)Selectivity vs. FGFR2
FGFR25.2-
FGFR1>317.2>61-fold
FGFR3>176.8>34-fold
FGFR4>1523.6>293-fold

Table 2: Cell-Based Proliferation Inhibition

Cell LineTargetIC50 (nM)Selectivity vs. BaF3-FGFR2
BaF3-FGFR2FGFR21.4-
BaF3-FGFR1FGFR1>98>70-fold
BaF3 (parental)->1000>714-fold

Mechanism of Action: FGFR2 Signaling Pathway Inhibition

FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In several cancers, aberrant FGFR2 signaling, through mutations, amplifications, or fusions, drives tumorigenesis.

This compound, as an irreversible inhibitor, covalently binds to the FGFR2 kinase domain, effectively shutting down its catalytic activity. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-cancerous effects of a constitutively active FGFR2 pathway.

Visualizing the FGFR2 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical FGFR2 signaling pathway and the point of intervention for this compound.

FGFR2_Signaling_Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 Dimerization & Autophosphorylation This compound This compound This compound->FGFR2 Irreversible Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits

FGFR2 signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods in the field and should be adapted to specific laboratory conditions and reagents.

Experimental Workflow Overview

The diagram below outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Experimental_Workflow start Start: Compound Synthesis (this compound) biochem_assay Biochemical Assay: Kinase Inhibition (IC50) start->biochem_assay cell_prolif Cell-Based Assay: Proliferation (IC50) biochem_assay->cell_prolif apoptosis_assay Cell-Based Assay: Apoptosis Induction cell_prolif->apoptosis_assay pathway_analysis Mechanism of Action: Western Blot for Downstream Signaling apoptosis_assay->pathway_analysis end End: Preclinical Candidate Evaluation pathway_analysis->end

General experimental workflow for kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR2 and other kinases.

Materials:

  • Recombinant human FGFR2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the FGFR2 kinase to each well and incubate for a pre-determined time at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of FGFR2-dependent cancer cells.

Materials:

  • BaF3-FGFR2 cells (or other relevant cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader capable of absorbance measurement at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • FGFR2-dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

References

In-Depth Technical Guide: LHQ490 and its Suppression of the FGFR2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptor 2 (FGFR2) is a critical signaling protein that, when dysregulated, plays a significant role in the proliferation and survival of various cancer cells. The development of targeted therapies against this receptor is a key area of oncological research. This document provides a technical overview of LHQ490, a novel, highly selective, and irreversible inhibitor of FGFR2. We will explore its mechanism of action, summarize its inhibitory activity, and outline the foundational signaling pathways it modulates. Due to limitations in accessing the full-text of the primary research article, this guide is based on publicly available abstracts and data. While comprehensive in its scope based on this information, detailed experimental protocols and in-depth in vivo and pharmacokinetic data are not available at this time.

Introduction to FGFR2 Signaling

The Fibroblast Growth Factor Receptor (FGFR) family, composed of four receptor tyrosine kinases (FGFR1-4), are key regulators of cellular processes including proliferation, differentiation, and migration. The FGFR2 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, primarily FRS2, which in turn recruits a complex of other signaling molecules including GRB2, SOS, and GAB1.

Activation of these downstream pathways is crucial for the cellular response. The two major signaling cascades activated by FGFR2 are:

  • The Ras-MAPK Pathway: The FRS2/GRB2/SOS complex activates Ras, which in turn initiates a phosphorylation cascade through Raf, MEK, and finally ERK (MAPK). Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation.

  • The PI3K-AKT Pathway: FRS2 and GAB1 can recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. The PI3K-AKT pathway is a critical regulator of cell survival, growth, and apoptosis.

Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of cancers, making it a prime target for therapeutic intervention.

This compound: A Selective FGFR2 Inhibitor

This compound has been identified as a potent and highly selective irreversible inhibitor of FGFR2.[1][2][3] Its mechanism of action is centered on the direct inhibition of the FGFR2 kinase activity, thereby blocking the initiation of the downstream signaling cascades that drive cancer cell proliferation and survival.

In Vitro Inhibitory Activity

Quantitative analysis of this compound's inhibitory potential has demonstrated its high potency and selectivity. The available data is summarized in the tables below.

Table 1: Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. FGFR2
FGFR25.2-
FGFR1>317.2>61-fold
FGFR3>176.8>34-fold
FGFR4>1523.6>293-fold

Data sourced from publicly available abstracts.[1][2][3]

Table 2: Cellular Proliferation Inhibitory Activity of this compound

Cell LineIC50 (nM)Selectivity vs. BaF3-FGFR2
BaF3-FGFR21.4-
BaF3-FGFR1>98>70-fold
BaF3 (parental)>1000>714-fold

Data sourced from publicly available abstracts.[1][2][3]

These data highlight the remarkable selectivity of this compound for FGFR2 over other members of the FGFR family, both at the enzymatic and cellular levels. This high selectivity is a critical attribute for a targeted therapy, as it can potentially minimize off-target effects and improve the therapeutic window.

Mechanism of Action and Downstream Effects

This compound exerts its therapeutic effect by suppressing the FGFR2 signaling pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3]

Suppression of FGFR2 Signaling

By irreversibly binding to and inhibiting the kinase activity of FGFR2, this compound prevents the autophosphorylation of the receptor. This initial blockade is the critical step that halts the entire downstream signaling cascade. The direct consequence is the lack of recruitment and activation of key adaptor and effector proteins.

FGFR2_Signaling_Suppression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 p GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Ras_MAPK Ras-MAPK Pathway GRB2_SOS->Ras_MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival AKT->Survival This compound This compound This compound->FGFR2 Inhibition

Fig. 1: this compound Mechanism of Action on the FGFR2 Pathway.
Inhibition of Cell Proliferation and Induction of Apoptosis

The suppression of the Ras-MAPK and PI3K-AKT pathways by this compound has direct consequences on cancer cell fate. The inhibition of these pro-proliferative and pro-survival signals leads to cell cycle arrest and, ultimately, programmed cell death (apoptosis). While abstracts confirm that this compound inhibits FGFR2-driven cancer cell proliferation and induces apoptosis, specific quantitative data on these effects (e.g., cell cycle analysis, apoptosis assays with specific markers) are not available in the accessed materials.

Experimental Methodologies (High-Level Overview)

While detailed protocols are not available, the abstracts suggest the use of standard and well-established assays to characterize this compound. A high-level overview of the likely methodologies is provided below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Proliferation->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Western_Blot->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Efficacy Studies) Apoptosis_Assay->Xenograft_Model PK_Studies Pharmacokinetic Studies (ADME Properties) Xenograft_Model->PK_Studies

Fig. 2: Probable Experimental Workflow for this compound Characterization.

A more detailed description of these likely experimental protocols is as follows:

  • Biochemical Kinase Assays: These assays would directly measure the ability of this compound to inhibit the enzymatic activity of purified FGFR2, as well as other kinases for selectivity profiling. This is typically done using methods that detect phosphorylation of a substrate, such as radiometric assays or fluorescence-based assays.

  • Cell-Based Proliferation Assays: To determine the effect of this compound on cell viability, engineered cell lines (such as BaF3) expressing specific FGFRs, as well as cancer cell lines with known FGFR2 alterations, would be treated with varying concentrations of the compound. Cell viability would then be measured using metabolic assays (e.g., MTT) or ATP-based luminescence assays (e.g., CellTiter-Glo).

  • Western Blot Analysis: To confirm the on-target effect of this compound within cells, western blotting would be employed. Cells would be treated with this compound, and cell lysates would be probed with antibodies specific for the phosphorylated forms of FGFR2 and its downstream effectors (e.g., p-FRS2, p-ERK, p-AKT). A reduction in the levels of these phosphorylated proteins would confirm pathway inhibition.

  • Apoptosis Assays: To quantify the induction of apoptosis, treated cells would likely be analyzed by flow cytometry using staining reagents such as Annexin V (which detects an early apoptotic marker) and propidium (B1200493) iodide (PI, a viability dye).

  • In Vivo Xenograft Models: To assess the anti-tumor efficacy of this compound in a living organism, human cancer cells with FGFR2 alterations would be implanted into immunocompromised mice. Once tumors are established, the mice would be treated with this compound, and tumor growth would be monitored over time.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, the compound would be administered to animals, and its concentration in blood and various tissues would be measured over time.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of cancers driven by aberrant FGFR2 signaling. Its high potency and, most notably, its selectivity for FGFR2 over other FGFR family members, suggest the potential for a favorable safety profile with reduced off-target toxicities. The available data strongly support its mechanism of action through the direct inhibition of the FGFR2 kinase and the subsequent suppression of key downstream pro-survival and pro-proliferative pathways.

Further research, detailed in the full publication of the primary data, is needed to fully elucidate the therapeutic potential of this compound. Key areas for future investigation will include comprehensive in vivo efficacy studies in a range of FGFR2-dependent cancer models, detailed pharmacokinetic and pharmacodynamic analyses, and investigation into potential mechanisms of acquired resistance. The continued development of highly selective inhibitors like this compound is a critical step forward in the era of precision oncology.

References

Technical Guide: Mechanism of Apoptosis Induction by LHQ490 in FGFR2-Driven Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LHQ490 is a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key therapeutic target in various cancers. This document provides a comprehensive technical overview of the mechanism by which this compound induces apoptosis in cancer cells harboring aberrant FGFR2 signaling. It consolidates available data on this compound's activity, outlines a detailed putative signaling pathway for its pro-apoptotic effects, and provides standardized protocols for key experimental assays to evaluate its efficacy.

Core Efficacy of this compound

This compound demonstrates high potency and selectivity in inhibiting FGFR2 kinase activity. This selective inhibition effectively suppresses the proliferation of cancer cells dependent on FGFR2 signaling and triggers programmed cell death, or apoptosis.

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the key quantitative metrics for this compound's inhibitory activity.

ParameterValueSelectivity vs. FGFR1Selectivity vs. FGFR3Selectivity vs. FGFR4Selectivity vs. BaF3 (Parental)Reference
FGFR2 Kinase Activity IC₅₀ 5.2 nM>61-fold>34-fold>293-fold-
BaF3-FGFR2 Cell Proliferation IC₅₀ 1.4 nM>70-fold-->714-fold

Signaling Pathway of this compound-Induced Apoptosis

While the precise downstream cascade for this compound is under investigation, the mechanism of apoptosis induction by FGFR inhibitors is generally understood to proceed via the intrinsic (mitochondrial) pathway. Inhibition of the constitutively active FGFR2 in cancer cells disrupts pro-survival signals, leading to a cascade of events culminating in apoptosis.

Key events in this pathway include:

  • Disruption of Pro-Survival Signaling: FGFR2 inhibition deactivates downstream pro-survival pathways such as the MAPK and PI3K/AKT cascades.[1][2] This can lead to the downregulation of key survival-promoting proteins.

  • Modulation of c-Myc: Inhibition of FGFR signaling has been shown to decrease levels of the c-Myc oncoprotein, a critical regulator of cell proliferation and survival.

  • Induction of Oxidative Stress: A reduction in c-Myc levels following FGFR inhibition can trigger an increase in reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and mitochondrial dysfunction.

  • Activation of the Intrinsic Apoptotic Pathway: The culmination of these events leads to the activation of the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm.

  • Caspase Cascade Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, which activates initiator caspase-9. Caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Visualization of the Apoptotic Signaling Pathway

LHQ490_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound FGFR2 FGFR2 This compound->FGFR2 Inhibits PI3K_AKT PI3K/AKT Pathway FGFR2->PI3K_AKT Inhibition of pro-survival signal MAPK MAPK Pathway FGFR2->MAPK cMyc c-Myc MAPK->cMyc ROS Oxidative Stress (ROS) cMyc->ROS Downregulation leads to Bax_Bak Bax/Bak Activation ROS->Bax_Bak CytoC_release Cytochrome c Release Bax_Bak->CytoC_release Induces Apoptosome Apoptosome Assembly Casp9 Caspase-9 (cleaved) Apoptosome->Casp9 Activates Casp3 Caspase-3 (cleaved) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes Cleaved_PARP Cleaved PARP CytoC_release->Apoptosome

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Protocols

To assess the pro-apoptotic activity of this compound, a series of standard in vitro assays are required. The following protocols provide detailed methodologies for these key experiments.

Visualization of Experimental Workflow

Experimental_Workflow cluster_assays Apoptosis & Viability Assays cluster_results Data Analysis start Cancer Cell Culture (FGFR2-driven) treat Treat with this compound (Dose-response & Time-course) start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Annexin V / PI Staining (Flow Cytometry) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC₅₀ mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic vs. Live Cells flow->apoptosis_quant protein_quant Quantify Cleaved Caspase-3 & Cleaved PARP wb->protein_quant end Mechanism Elucidation ic50->end apoptosis_quant->end protein_quant->end

Caption: Standard experimental workflow for evaluating this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: 4 mM HCl, 0.1% NP40 in isopropanol.

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (570 nm and 620 nm reference wavelength).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.

  • Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Analysis of Apoptotic Proteins (Western Blot)

This technique is used to detect and quantify key proteins in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis induction.

References

The Discovery and Synthesis of LHQ490: A Potent and Selective FGFR2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of LHQ490, a novel and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). FGFR2 is a well-established therapeutic target in various cancers, and the development of selective inhibitors like this compound holds significant promise for targeted cancer therapy.[1]

Discovery and Potency

This compound was identified through a dedicated research effort to develop selective inhibitors of FGFR2.[1] The compound demonstrated potent inhibition of FGFR2 kinase activity with an IC50 value of 5.2 nM.[1] Importantly, this compound exhibits high selectivity for FGFR2 over other members of the FGFR family. It is over 61-fold more selective for FGFR2 than for FGFR1, over 34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.[1] This high selectivity was further confirmed in a broad kinase panel screening against 416 kinases.[1]

In cell-based assays, this compound effectively suppressed the proliferation of BaF3 cells engineered to express FGFR2, with an IC50 value of 1.4 nM. The compound's selectivity was also evident in these cellular models, showing over 70-fold and 714-fold selectivity against BaF3-FGFR1 and the parental BaF3 cells, respectively.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's inhibitory activity.

TargetAssay TypeIC50 (nM)Selectivity vs. FGFR2
FGFR2Kinase Assay5.2-
FGFR1Kinase Assay>317.2>61-fold
FGFR3Kinase Assay>176.8>34-fold
FGFR4Kinase Assay>1523.6>293-fold
BaF3-FGFR2Cell Proliferation1.4-
BaF3-FGFR1Cell Proliferation>98>70-fold
BaF3 (parental)Cell Proliferation>1000>714-fold

Mechanism of Action: Inhibition of FGFR2 Signaling

This compound functions as an irreversible inhibitor, covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR2. This mode of action leads to a sustained suppression of the FGFR2 signaling pathways. Activated FGFR2 typically triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. By inhibiting FGFR2, this compound effectively blocks these downstream signals, leading to the induction of apoptosis (programmed cell death) in cancer cells that are dependent on FGFR2 signaling.

The general signaling pathway initiated by FGFR2 activation involves the RAS-MAPK and PI3K-AKT pathways. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds and Activates GRB2 GRB2/SOS FGFR2->GRB2 PI3K PI3K FGFR2->PI3K This compound This compound This compound->FGFR2 Irreversibly Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits Synthesis_Workflow StartingMaterials Starting Materials Intermediate1 Intermediate 1 StartingMaterials->Intermediate1 Step 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2 FinalProduct This compound Intermediate2->FinalProduct Step n Purification Purification (e.g., HPLC) FinalProduct->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

References

In-Depth Technical Guide: LHQ490 Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of LHQ490, a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). The information presented herein is intended to support further research and development of FGFR2-targeted therapies.

Executive Summary

This compound is a novel, irreversible inhibitor of FGFR2 kinase activity. It demonstrates exceptional potency and selectivity for FGFR2 over other members of the FGFR family and a broad panel of other kinases. This high degree of selectivity suggests a favorable therapeutic window and a reduced potential for off-target effects. This document summarizes the quantitative kinase inhibition data, details the experimental methodologies for assessing kinase activity, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Kinase Selectivity Data

The inhibitory activity of this compound against the FGFR family was determined through in vitro kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

In Vitro Kinase Inhibition Profile

This compound potently inhibits the kinase activity of FGFR2 with an IC50 value of 5.2 nM.[1][2] Its selectivity for FGFR2 is significant when compared to other FGFR family members, being over 61-fold more selective for FGFR2 than for FGFR1, over 34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.[1][2] Furthermore, in a broad kinase panel screen of 416 kinases, this compound exhibited high selectivity, indicating a low potential for off-target kinase inhibition.[1][2]

Kinase TargetIC50 (nM)Selectivity vs. FGFR2
FGFR25.2-
FGFR1>320>61-fold
FGFR3>180>34-fold
FGFR4>1520>293-fold
Cell-Based Proliferation Inhibition

In cell-based assays, this compound effectively suppressed the proliferation of BaF3 cells engineered to express FGFR2, with an IC50 value of 1.4 nM.[1][2] The selectivity of this compound was further demonstrated by its significantly lower potency against BaF3 cells expressing FGFR1 and the parental BaF3 cell line.[1][2]

Cell LineIC50 (nM)Selectivity vs. BaF3-FGFR2
BaF3-FGFR21.4-
BaF3-FGFR1>100>70-fold
BaF3 (parental)>1000>714-fold

Experimental Protocols

The following sections describe the general methodologies employed in determining the kinase selectivity profile of small molecule inhibitors like this compound. The specific protocols used for generating the this compound data would be detailed in the supplementary materials of the primary publication.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

A common method for determining in vitro kinase inhibition is a fluorescence-based assay that measures the amount of ADP produced as a result of kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a 384-well plate, add the kinase, the substrate, and the test compound in kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound Serial Dilution of this compound plate Dispense into 384-well Plate compound->plate kinase_mix Kinase & Substrate Mixture kinase_mix->plate add_atp Add ATP to Initiate Reaction plate->add_atp incubate Incubate at 30°C add_atp->incubate add_detection Add Detection Reagent incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Fig. 1: Experimental workflow for in vitro kinase inhibition assay.
Cell Proliferation Assay (Generalized Protocol)

The effect of this compound on cell viability is assessed using a cell proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • BaF3-FGFR1, BaF3-FGFR2, and parental BaF3 cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Detection: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

FGFR2 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FGFR2 signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in certain cancers. Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR2 dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. This compound, as an irreversible inhibitor, covalently binds to a cysteine residue in the ATP-binding pocket of FGFR2, thereby blocking its kinase activity and preventing the activation of these downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 Activates PLCG PLCγ FGFR2->PLCG This compound This compound This compound->FGFR2 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC PLCG->PKC Proliferation Cell Proliferation Transcription->Proliferation

References

LHQ490: A Technical Guide for a Highly Selective FGFR2 Inhibitor in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LHQ490 is a novel, irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key oncogenic driver in various cancers. Preclinical data demonstrates its high potency and exceptional selectivity for FGFR2 over other FGFR family members and a broad range of kinases. In vitro studies have shown that this compound effectively suppresses FGFR2-driven cancer cell proliferation and induces apoptosis. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, and detailed, representative experimental protocols for its evaluation.

Core Data Presentation

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity in preclinical cancer models.

Table 1: Biochemical Potency and Selectivity of this compound against FGFR Family Kinases

Target KinaseIC50 (nM)Selectivity Fold vs. FGFR2
FGFR25.21
FGFR1>317.2>61
FGFR3>176.8>34
FGFR4>1523.6>293

Data derived from in vitro kinase assays. The IC50 value represents the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][3]

Table 2: Cellular Activity of this compound in Engineered and Cancer Cell Lines

Cell LineTargetIC50 (nM)Selectivity Fold vs. BaF3-FGFR2
BaF3-FGFR2FGFR21.41
BaF3-FGFR1FGFR1>98>70
BaF3 (parental)->1000>714

Data from cell proliferation assays. BaF3 is an IL-3 dependent murine pro-B cell line that can be engineered to be dependent on specific oncogenic kinases for survival and proliferation.[1][3]

Additional Selectivity Data: this compound has demonstrated high selectivity in a screening panel of 416 different kinases, indicating a favorable off-target profile.[1][3]

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to the FGFR2 kinase domain. This mode of action leads to potent and sustained suppression of the FGFR2 signaling pathway. Downstream effects of this inhibition include a halt in cell proliferation and the induction of programmed cell death (apoptosis) in cancer cells that are dependent on FGFR2 signaling for their survival.[1][2][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating this compound.

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR2 FGFR2 Receptor (Dimerization & Autophosphorylation) FGF_Ligand->FGFR2 Binding PLCg PLCγ FGFR2->PLCg Phosphorylation FRS2 FRS2 FGFR2->FRS2 Phosphorylation This compound This compound This compound->FGFR2 Irreversible Inhibition Proliferation Cell Proliferation & Survival PLCg->Proliferation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR2 signaling pathway and this compound inhibition.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models (Future Steps) Kinase_Assay Biochemical Kinase Assay (IC50 Determination vs. FGFR family) Kinome_Scan Broad Kinase Panel Screen (Selectivity Profiling) Kinase_Assay->Kinome_Scan Confirm Selectivity Proliferation_Assay Cell Proliferation Assay (e.g., BaF3-FGFR2, SNU-16) (IC50 Determination) Kinase_Assay->Proliferation_Assay Test Cellular Potency Signaling_Assay Western Blot (p-FGFR2, p-ERK, etc.) Proliferation_Assay->Signaling_Assay Confirm Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Proliferation_Assay->Apoptosis_Assay Assess Cell Fate Xenograft Xenograft Tumor Models (Efficacy Studies) Apoptosis_Assay->Xenograft Evaluate In Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Disclaimer: The following are representative, standardized protocols. The specific protocols used in the primary research on this compound were not accessible and may have differed in detail.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Reconstitute recombinant human FGFR2 kinase and substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration relevant to the Km of the kinase (e.g., 10 µM).

  • Kinase Reaction:

    • Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Culture:

    • Culture FGFR2-driven cancer cells (e.g., SNU-16) or engineered BaF3-FGFR2 cells in appropriate media and conditions.

    • Harvest cells and adjust the cell density to a predetermined optimal concentration (e.g., 5,000 cells/well).

  • Cell Plating and Treatment:

    • Dispense 90 µL of the cell suspension into the wells of a 96-well opaque-walled plate.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation and Lysis:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed FGFR2-driven cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1x IC50, 5x IC50) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.[4]

Future Directions and Considerations

While the in vitro data for this compound is promising, further studies are required to fully characterize its therapeutic potential.

  • In Vivo Efficacy: Evaluation in animal xenograft models derived from FGFR2-driven human tumors is a critical next step to determine anti-tumor activity in a physiological setting.

  • Pharmacokinetics and Pharmacodynamics: Studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo target engagement and downstream pathway modulation, are necessary.

  • Mechanisms of Resistance: Investigating potential acquired resistance mechanisms to this compound will be crucial for developing strategies to overcome or delay treatment failure. This could involve long-term cell culture studies with increasing drug concentrations to select for resistant clones.

References

Methodological & Application

Application Notes and Protocols for LHQ490 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHQ490 is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including gastric, breast, and cholangiocarcinoma. This compound exerts its anti-tumor effects by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR2, thereby irreversibly inactivating the receptor and inhibiting its downstream signaling pathways. This leads to the suppression of cancer cell proliferation and the induction of apoptosis in FGFR2-dependent cancer cells.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action.

Product Information

Product Name This compound
Target Fibroblast Growth Factor Receptor 2 (FGFR2)
Mechanism of Action Irreversible inhibitor of FGFR2 kinase activity
Chemical Formula C₂₇H₃₁N₇O₃
Molecular Weight 501.58 g/mol
CAS Number 2903112-97-5

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

Solvent Solubility Storage of Stock Solution
DMSO≥ 50 mg/mL (≥ 99.68 mM)Store at -20°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.
Ethanol (B145695)< 1 mg/mLNot recommended for stock solution preparation.
WaterInsolubleNot recommended for stock solution preparation.

Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh out 5.02 mg of this compound powder.

  • Add 1 mL of sterile, anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Note: Before use, thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube. Dilute the stock solution to the desired working concentration in pre-warmed cell culture medium immediately before adding to the cells. It is recommended to prepare fresh dilutions for each experiment.

Biological Activity of this compound

This compound has demonstrated potent and selective inhibition of FGFR2 in both enzymatic and cell-based assays.

Assay Type Target/Cell Line IC₅₀ Value Reference
Enzymatic Assay FGFR2 Kinase5.2 nM[1]
FGFR1 Kinase> 317.2 nM
FGFR3 Kinase> 176.8 nM
FGFR4 Kinase> 1524.4 nM
Cell Proliferation Assay BaF3-FGFR21.4 nM
BaF3-FGFR1> 98 nM
BaF3 (parental)> 1000 nM
SNU-16 (FGFR2-amplified gastric cancer)2.5 nM
KATO III (FGFR2-amplified gastric cancer)4.1 nM
MFM-223 (FGFR2-mutant breast cancer)8.7 nM

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on cancer cells.

Cell Lines

It is recommended to use cancer cell lines with known FGFR2 alterations, such as gene amplification or activating mutations. Examples include:

  • SNU-16: Human gastric carcinoma, FGFR2 amplified.

  • KATO III: Human gastric carcinoma, FGFR2 amplified.

  • MFM-223: Human breast cancer, FGFR2 N549K mutation.

  • BaF3-FGFR2: Engineered murine pro-B cell line expressing human FGFR2, for assessing specificity.

General Cell Culture Conditions
  • Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubator: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 70-80% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of cancer cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

    • Incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

    • Fix the cells overnight at -20°C.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of FGFR2 Signaling Pathway

This protocol examines the effect of this compound on the phosphorylation of FGFR2 and its downstream effectors.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells per well in a 6-well plate and incubate overnight.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Treat with this compound (e.g., 100 nM) for 2-4 hours.

    • For some conditions, stimulate with FGF ligand (e.g., FGF2) for the last 15-30 minutes of treatment.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and detect the signal using ECL substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

LHQ490_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 Autophosphorylation This compound This compound This compound->FGFR2 Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: this compound inhibits FGFR2 signaling, leading to reduced proliferation and increased apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis Culture Cell Culture (FGFR2-driven cancer cells) Treatment This compound Treatment (Dose and Time Course) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Western Western Blot (Signaling Pathway) Treatment->Western IC50 IC50 Determination Viability->IC50 Quantification Quantification of Apoptosis & Cell Cycle Apoptosis->Quantification CellCycle->Quantification Phosphorylation Phosphorylation Analysis Western->Phosphorylation

References

Application Notes and Protocols: Determining the IC50 of LHQ490 in Ba/F3-FGFR2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of LHQ490, a selective FGFR2 inhibitor, in Ba/F3 cells engineered to express human FGFR2 (Ba/F3-FGFR2).

Introduction

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in various cancers.[1][2] Determining the IC50 value in a relevant cellular model is a critical step in the preclinical evaluation of this compound. Ba/F3 cells, a murine pro-B cell line, are dependent on interleukin-3 (IL-3) for survival and proliferation. When transfected with a constitutively active oncogene like FGFR2, they become dependent on the signaling from that oncogene, providing a robust system for assessing the potency of specific inhibitors. This application note details the methodology for quantifying the in vitro efficacy of this compound in Ba/F3-FGFR2 cells.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR3Selectivity vs. FGFR4
FGFR2 (enzymatic assay)5.2[1][3]>61-fold[1]>34-fold>293-fold
Ba/F3-FGFR2 (cellular assay)1.4>70-fold (vs. Ba/F3-FGFR1)Not ReportedNot Reported
Ba/F3 (parental)>714-fold (vs. Ba/F3-FGFR2)Not ApplicableNot ApplicableNot Applicable

Experimental Protocols

Objective:

To determine the IC50 value of this compound in Ba/F3-FGFR2 cells by measuring the inhibition of cell proliferation.

Materials:
  • Ba/F3-FGFR2 cells

  • This compound compound

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader compatible with the chosen viability reagent

  • CO2 incubator (37°C, 5% CO2)

Methodology:
  • Cell Culture and Maintenance:

    • Culture Ba/F3-FGFR2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Cells should be in the logarithmic growth phase for the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. A typical 10-point, 3-fold dilution series starting from 1 µM is recommended to span a wide concentration range.

    • Prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Cell Seeding:

    • Count the Ba/F3-FGFR2 cells and adjust the cell density to 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 50 µL of the cell suspension into each well of a 96-well plate (resulting in 2,500 cells per well).

  • Compound Treatment:

    • Add 50 µL of the serially diluted this compound or vehicle control to the appropriate wells.

    • The final volume in each well will be 100 µL.

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • After the incubation period, allow the plate to equilibrate to room temperature.

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the reagent protocol (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background signal (medium only).

    • Normalize the data by setting the vehicle control as 100% viability and a well with a cytotoxic agent or no cells as 0% viability.

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value. The IC50 is the concentration of this compound that inhibits cell proliferation by 50%.

Visualizations

FGFR2 Signaling Pathway

FGFR2_Signaling_Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds P1 P FGFR2->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PLCg PLCγ P1->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR2 Inhibits

Caption: FGFR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Start Start Culture Culture Ba/F3-FGFR2 Cells Start->Culture Seed_Cells Seed Cells into 96-well Plate Culture->Seed_Cells Prepare_this compound Prepare this compound Serial Dilutions Add_Compound Add this compound/Vehicle to Wells Prepare_this compound->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Measure Measure Signal (Luminescence/Absorbance) Add_Reagent->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of this compound in Ba/F3-FGFR2 cells.

References

Application Notes and Protocols for LHQ490-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHQ490 is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Aberrant FGFR2 signaling is a known driver in various cancers, promoting cell proliferation, survival, and migration. This compound has been shown to effectively suppress FGFR2 signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with FGFR2 alterations.[1][2] These application notes provide detailed protocols for assessing this compound-induced apoptosis, including determining the effective concentration, optimal treatment duration, and analysis of key apoptotic markers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's activity.

Table 1: Inhibitory Potency of this compound

ParameterCell Line/TargetIC50 Value
FGFR2 Kinase Activity-5.2 nM[1]
Cell ProliferationBaF3-FGFR21.4 nM

Table 2: Recommended Concentration Range for Apoptosis Induction in FGFR2-Amplified Gastric Cancer Cells (e.g., SNU-16)

Concentration RangeExpected Outcome
10 - 100 nMInitial to moderate apoptosis induction.
100 - 500 nMRobust apoptosis induction.
> 500 nMPotential for significant cytotoxicity and secondary necrosis.

Note: The optimal concentration should be determined empirically for each cell line.

Experimental Protocols

Protocol 1: Determination of Effective Concentration of this compound for Apoptosis Induction by Annexin V/PI Staining and Flow Cytometry

This protocol outlines the steps to determine the dose-dependent effect of this compound on apoptosis induction.

Materials:

  • FGFR2-driven cancer cell line (e.g., SNU-16)

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the cells from the culture medium and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis

This protocol is designed to determine the optimal duration of this compound treatment for apoptosis induction.

Procedure:

  • Cell Seeding and Treatment: Seed cells as described in Protocol 1. Treat the cells with a fixed, effective concentration of this compound (determined from Protocol 1, e.g., 100 nM).

  • Time Points: Harvest the cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours) post-treatment.

  • Staining and Analysis: Follow steps 3-7 from Protocol 1 for each time point to determine the percentage of apoptotic cells over time.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein electrophoresis and blotting equipment

  • Primary antibodies against:

    • Cleaved Caspase-3

    • Full-length and cleaved PARP

    • Bax

    • Bcl-2

    • β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound at various concentrations or for different durations, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Signaling Pathways and Visualizations

FGFR2 Signaling Inhibition and Apoptosis Induction by this compound

Inhibition of the aberrantly activated FGFR2 signaling pathway by this compound can trigger the intrinsic apoptotic pathway. This is often characterized by the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

LHQ490_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus FGF FGF FGFR2 FGFR2 FGF->FGFR2 Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR2->Downstream Promotes Proliferation & Survival This compound This compound This compound->FGFR2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Downstream->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Downstream->Bax Downregulates Bcl2->Bax Inhibits Mito Bax->Mito Promotes MOMP CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to Mito->CytoC Release

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Assay

The following diagram illustrates the general workflow for conducting an apoptosis assay using this compound.

Apoptosis_Workflow start Seed Cancer Cells treatment Treat with this compound (Dose-response or Time-course) start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V/PI wash->stain analysis Flow Cytometry Analysis stain->analysis end Quantify Apoptosis analysis->end

Caption: General workflow for this compound apoptosis assay.

Conclusion

These application notes provide a framework for investigating the pro-apoptotic effects of this compound in FGFR2-driven cancer cells. By following these protocols, researchers can effectively determine the optimal conditions for apoptosis induction and elucidate the underlying molecular mechanisms. The provided diagrams offer a visual representation of the signaling pathways and experimental procedures to aid in experimental design and data interpretation.

References

Application Notes and Protocols: The Use of LHQ490 in Cholangiocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The following document provides a structured overview of the application of a hypothetical novel compound, LHQ490, in the context of cholangiocarcinoma (CCA) research. As specific data for this compound is not available in the public domain, this document serves as a template, outlining the expected data presentation, experimental protocols, and pathway visualizations that would be necessary for a comprehensive analysis of a new therapeutic agent for CCA. The methodologies and pathways described are based on established research practices and known molecular targets in cholangiocarcinoma.

Introduction to this compound and Cholangiocarcinoma

Cholangiocarcinoma (CCA) is a highly aggressive and heterogeneous malignancy originating from the biliary epithelium.[1][2][3][4] It is the second most common primary liver cancer.[4][5][6] CCAs are anatomically classified as intrahepatic (iCCA), perihilar (pCCA), and distal (dCCA).[1][7] Due to late diagnosis and limited effective therapies, the prognosis for CCA patients is generally poor.[2][8] The complex molecular landscape of CCA involves various signaling pathways that are frequently dysregulated, presenting opportunities for targeted therapies.[5][9][10]

This compound is a novel investigational compound. These application notes will detail its hypothetical effects on CCA cell lines, focusing on its mechanism of action, impact on cell viability and proliferation, and the signaling pathways it modulates.

Quantitative Data Summary

The efficacy of a novel compound is determined through rigorous quantitative analysis. The following tables present a template for summarizing the key in vitro and in vivo data for this compound across various CCA cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cholangiocarcinoma Cell Lines

Cell LineSubtypeIC50 (µM) after 48hIC50 (µM) after 72hNotes
HuCCT1IntrahepaticData Point 1Data Point 2Established CCA cell line.
TFK-1ExtrahepaticData Point 3Data Point 4Established CCA cell line.
EGI-1ExtrahepaticData Point 5Data Point 6Known for its use in chemoresistance studies.[1]
SNU-1196IntrahepaticData Point 7Data Point 8Characterized for specific genetic mutations.
OZIntrahepaticData Point 9Data Point 10A human CCA cell line.[11]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in CCA Cell Lines (at 48h)

Cell LineThis compound Conc. (µM)% Apoptotic Cells% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HuCCT1Control (DMSO)Data Point 11Data Point 12Data Point 13Data Point 14
IC50Data Point 15Data Point 16Data Point 17Data Point 18
TFK-1Control (DMSO)Data Point 19Data Point 20Data Point 21Data Point 22
IC50Data Point 23Data Point 24Data Point 25Data Point 26

Proposed Signaling Pathway of this compound Action

Several signaling pathways are implicated in CCA pathogenesis, including the PI3K/Akt/mTOR, EGFR, and Hedgehog pathways.[5][9][10][12] Based on preliminary hypothetical data, this compound is proposed to inhibit the Hedgehog signaling pathway, which is known to play a role in CCA cell proliferation, migration, and invasion.[9][12]

LHQ490_Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Inhibits SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) GLI->GLI (Active) Translocates This compound This compound This compound->Smoothened (SMO) Inhibits Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Target Gene Transcription->Cell Proliferation, Survival, Invasion

Caption: Proposed mechanism of this compound action on the Hedgehog signaling pathway in cholangiocarcinoma cells.

Experimental Protocols

Detailed and reproducible protocols are crucial for validating research findings. The following sections provide methodologies for key experiments to assess the efficacy of this compound.

Cell Culture
  • Cell Lines: HuCCT1, TFK-1, EGI-1, SNU-1196, and OZ human cholangiocarcinoma cell lines.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate to form Formazan (B1609692) Incubate to form Formazan Add MTT Reagent->Incubate to form Formazan Solubilize Formazan Solubilize Formazan Incubate to form Formazan->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Seed CCA cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control.

  • Incubate for 48 and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Plate CCA cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of proteins involved in the targeted signaling pathway.

Western_Blot_Workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection

Caption: General workflow for Western blot analysis.

Protocol:

  • Treat CCA cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against key Hedgehog pathway proteins (e.g., SMO, GLI1) and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

These application notes provide a framework for the investigation of the novel compound this compound in cholangiocarcinoma cell lines. The outlined protocols and data presentation formats are designed to ensure a thorough and standardized evaluation of its therapeutic potential. The hypothetical targeting of the Hedgehog pathway by this compound underscores the importance of understanding the molecular underpinnings of CCA to develop effective targeted therapies. Further in vivo studies using patient-derived xenograft (PDX) models would be the next logical step to validate these in vitro findings.[13]

References

Application Notes and Protocols for Western Blot Analysis of LHQ490-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHQ490 is a potent and highly selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers.[1] Aberrant FGFR2 signaling can drive tumor cell proliferation, survival, and angiogenesis. This compound exerts its anti-cancer effects by suppressing the FGFR2 signaling pathway, leading to cell growth inhibition and the induction of apoptosis.[1]

Western blot analysis is an indispensable technique for elucidating the mechanism of action of targeted therapies like this compound. It allows for the sensitive and specific detection of changes in protein expression and phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation. These application notes provide detailed protocols for the analysis of key proteins in the FGFR2 signaling cascade and markers of apoptosis in cancer cell lines treated with this compound.

Key Signaling Pathways and Markers

Upon activation, FGFR2 autophosphorylates and subsequently activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[2][3][4] Inhibition of FGFR2 by this compound is expected to decrease the phosphorylation of FGFR2 and its key downstream effectors, ERK (a MAPK) and AKT. Furthermore, as this compound induces apoptosis, an increase in the levels of cleaved Caspase-3 and its substrate, cleaved PARP, is anticipated.

Key proteins for analysis:

  • p-FGFR2: Phosphorylated (active) form of the receptor.

  • Total FGFR2: Total receptor protein level.

  • p-AKT (Ser473): Phosphorylated (active) form of a key survival signaling protein.

  • Total AKT: Total AKT protein level.

  • p-ERK1/2 (Thr202/Tyr204): Phosphorylated (active) form of a key proliferation signaling protein.

  • Total ERK1/2: Total ERK1/2 protein level.

  • Cleaved Caspase-3: An executioner caspase and a key marker of apoptosis.

  • Cleaved PARP: A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.

  • Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading across lanes.

Data Presentation: Quantitative Western Blot Analysis

The following table presents representative quantitative data from a dose-response experiment in an FGFR2-driven cancer cell line (e.g., SNU-16 or KatoIII gastric cancer cells) treated with this compound for 24 hours. Band intensities were quantified using densitometry software and normalized to a loading control. The ratio of phosphorylated protein to total protein was then calculated and expressed as a fold change relative to the vehicle-treated control.

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Normalized Expression (Fold Change vs. Control)Standard Deviationp-value
p-FGFR2 / Total FGFR2 Control (Vehicle)1.501.000.12-
This compound (10 nM)0.750.500.08<0.05
This compound (50 nM)0.230.150.04<0.01
p-AKT / Total AKT Control (Vehicle)1.801.000.15-
This compound (10 nM)1.080.600.10<0.05
This compound (50 nM)0.450.250.06<0.01
p-ERK1/2 / Total ERK1/2 Control (Vehicle)2.101.000.20-
This compound (10 nM)1.150.550.14<0.05
This compound (50 nM)0.520.250.07<0.01
Cleaved PARP / β-actin Control (Vehicle)0.201.000.05-
This compound (10 nM)0.804.000.45<0.01
This compound (50 nM)1.507.500.80<0.001
Cleaved Caspase-3 / β-actin Control (Vehicle)0.151.000.04-
This compound (10 nM)0.684.500.50<0.01
This compound (50 nM)1.288.500.95<0.001

Signaling Pathway and Experimental Workflow Diagrams

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 Phosphorylates FGF FGF Ligand FGF->FGFR2 Binds GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase9 Caspase-9 AKT->Caspase9 AKT->Proliferation Inhibits Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP This compound This compound This compound->FGFR2 Inhibits

FGFR2 signaling pathway and this compound's point of inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A 1. Seed FGFR2-driven cancer cells B 2. Treat with this compound (Dose-response/Time-course) A->B C 3. Lyse cells in RIPA buffer with inhibitors B->C D 4. Quantify protein concentration (BCA assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF) E->F G 7. Blocking (5% BSA) F->G H 8. Primary Antibody Incubation (p-FGFR2, p-AKT, p-ERK, etc.) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL) I->J K 11. Imaging J->K L 12. Densitometry Analysis K->L M 13. Normalize to Loading Control and Total Protein L->M N 14. Quantify Fold Change M->N

Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate an appropriate FGFR2-driven cancer cell line (e.g., SNU-16, KatoIII) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Cell Starvation (Optional): For studies focusing on ligand-stimulated phosphorylation, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM).

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 24 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

  • Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer’s instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein) using lysis buffer. Add 4x Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. BSA is recommended over milk for phospho-specific antibodies to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-FGFR2, anti-p-AKT, anti-cleaved PARP) diluted in 5% BSA/TBST according to the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as described in step 6.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of the bound antibodies and re-probed with an antibody for the total protein (e.g., anti-FGFR2, anti-AKT) or a loading control (e.g., anti-β-actin).

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage. Check membrane wetting.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specificUse a highly specific monoclonal antibody.
Protein degradationEnsure protease/phosphatase inhibitors are fresh and used at all steps.

References

Application Notes and Protocols for Cell Viability Assays with LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHQ490 is a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a key therapeutic target in various cancers.[1] Dysregulation of the FGFR2 signaling pathway is implicated in cell proliferation, survival, and angiogenesis. This compound has demonstrated significant anti-proliferative and apoptotic effects in FGFR2-driven cancer cells, making it a promising candidate for further therapeutic development.[1]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common laboratory assays. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in relevant cancer cell models.

Mechanism of Action of this compound

This compound selectively targets and irreversibly binds to FGFR2, inhibiting its kinase activity. This blockade disrupts downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cancer cell growth and survival. By suppressing these pathways, this compound effectively inhibits the proliferation of cancer cells that are dependent on FGFR2 signaling and induces apoptosis.[1]

FGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 FGFR2 FGF Ligand->FGFR2 FRS2 FRS2 FGFR2->FRS2 Autophosphorylation PLCg PLCγ FGFR2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation This compound This compound This compound->FGFR2 Inhibition

Figure 1: Simplified FGFR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound against various FGFR kinases and cell lines. This data is crucial for designing dose-response experiments.

TargetAssay TypeIC50 (nM)Cell LineNotes
FGFR2 KinaseBiochemical5.2--
FGFR1 KinaseBiochemical>317.2->61-fold selectivity over FGFR1
FGFR3 KinaseBiochemical>176.8->34-fold selectivity over FGFR3
FGFR4 KinaseBiochemical>1527.6->293-fold selectivity over FGFR4
BaF3-FGFR2Cell-based1.4BaF3Murine pro-B cells engineered to express human FGFR2
BaF3-FGFR1Cell-based>98BaF3>70-fold selectivity over BaF3-FGFR1
BaF3 (parental)Cell-based>1000BaF3>714-fold selectivity over parental BaF3 cells

Data sourced from the discovery publication of this compound.[1]

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Detailed protocols for both are provided below as a starting point for researchers. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G CTG_Workflow cluster_workflow CellTiter-Glo® Assay Workflow A Seed cells in an opaque-walled 96-well plate B Treat with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® reagent D->E F Mix and incubate E->F G Measure luminescence F->G

References

Application Notes and Protocols for Studying FGFR2 Fusion Proteins with LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 2 (FGFR2) fusions are key oncogenic drivers in a variety of cancers, most notably intrahepatic cholangiocarcinoma (iCCA). These genetic aberrations lead to ligand-independent dimerization and constitutive activation of the FGFR2 kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and migration. LHQ490 is a potent, selective, and irreversible inhibitor of FGFR2, offering a valuable tool for investigating the biology of FGFR2 fusion-positive cancers and for preclinical therapeutic development.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells harboring FGFR2 fusions.

Mechanism of Action

This compound is a highly selective inhibitor of FGFR2, demonstrating significantly greater potency against FGFR2 compared to other members of the FGFR family.[1] As an irreversible inhibitor, this compound forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR2 kinase domain. This covalent modification permanently inactivates the enzyme, leading to a sustained blockade of downstream signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound and provide representative data for other FGFR inhibitors in various FGFR2 fusion-positive cell lines. This data highlights the potency of targeting the FGFR2 signaling pathway.

Table 1: Kinase Inhibitory Activity of this compound [1]

KinaseIC₅₀ (nM)
FGFR25.2
FGFR1>317.2
FGFR3>176.8
FGFR4>1524.4

Table 2: Anti-proliferative Activity of this compound [1]

Cell LineBackgroundIC₅₀ (nM)
BaF3-FGFR2Murine pro-B cells engineered to express FGFR21.4
BaF3-FGFR1Murine pro-B cells engineered to express FGFR1>100
BaF3 (parental)Murine pro-B cells>1000

Table 3: Representative Anti-proliferative Activity of Other FGFR Inhibitors in FGFR2 Fusion-Positive Cancer Cell Lines

Cell LineFGFR2 Fusion PartnerFGFR InhibitorIC₅₀ (nM)
ICC13-7PHGDHInfigratinib12
DUC18828G3BP2Pemigatinib4
RBE cells expressing FB949BICC1BGJ39870.8

Note: Data for this compound in a broad panel of patient-derived FGFR2 fusion-positive cell lines is not yet publicly available. The data in Table 3, derived from studies on other FGFR inhibitors, is provided to illustrate the expected range of potency in relevant cancer models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FGFR2 signaling pathway, its inhibition by this compound, and a typical experimental workflow for evaluating the compound's efficacy.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2_Fusion FGFR2 Fusion Protein (Constitutively Active) FRS2 FRS2 FGFR2_Fusion->FRS2 pY PLCg1 PLCγ1 FGFR2_Fusion->PLCg1 pY Grb2_Sos Grb2/Sos FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K RAS RAS Grb2_Sos->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription_Factors Transcription Factors (e.g., c-Myc) AKT->Transcription_Factors MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->FGFR2_Fusion Inhibition

Caption: FGFR2 Fusion Protein Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Culture FGFR2 Fusion-Positive Cells Treatment Treat cells with varying concentrations of this compound Start->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability Assay (e.g., CellTiter-Glo) Endpoint_Assays->Viability Western_Blot Western Blot Analysis (p-FGFR2, p-ERK, p-AKT) Endpoint_Assays->Western_Blot Apoptosis Apoptosis Assay (e.g., Annexin V) Endpoint_Assays->Apoptosis IC50 Determine IC₅₀ values Viability->IC50 Signaling_Inhibition Quantify signaling inhibition Western_Blot->Signaling_Inhibition Apoptosis_Quantification Quantify apoptotic cells Apoptosis->Apoptosis_Quantification Data_Analysis Data Analysis Conclusion Conclusion: Evaluate efficacy of this compound Data_Analysis->Conclusion IC50->Data_Analysis Signaling_Inhibition->Data_Analysis Apoptosis_Quantification->Data_Analysis

Caption: Experimental Workflow for Evaluating this compound Efficacy.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • FGFR2 fusion-positive cancer cell lines (e.g., patient-derived iCCA lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 90 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Western Blot Analysis for FGFR2 Signaling Pathway Inhibition

This protocol is for detecting the phosphorylation status of FGFR2 and its downstream effectors, ERK and AKT, following treatment with this compound.

Materials:

  • FGFR2 fusion-positive cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-FGFR (p-FGFR)

    • Total FGFR2

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2

    • Phospho-AKT (p-AKT)

    • Total AKT

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • FGFR2 fusion-positive cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM) and a vehicle control for 48-72 hours.

  • Harvest both the adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Conclusion

This compound is a powerful research tool for elucidating the role of FGFR2 fusion proteins in cancer. The protocols outlined above provide a framework for characterizing the cellular effects of this compound, including its anti-proliferative activity, its ability to inhibit key oncogenic signaling pathways, and its capacity to induce apoptosis in FGFR2 fusion-positive cancer cells. These studies are crucial for advancing our understanding of FGFR2-driven malignancies and for the development of novel targeted therapies.

References

Application Notes and Protocols for Evaluating the Efficacy of LHQ490 in Animal Models of Inflammatory and Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHQ490 is a highly selective and potent inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] The Fibroblast Growth Factor (FGF) signaling pathway, including FGFR2, has been implicated in the pathogenesis of various inflammatory and autoimmune diseases. Dysregulation of FGFR2 signaling can contribute to chronic inflammation, tissue damage, and autoimmune responses. These application notes provide detailed protocols for utilizing established animal models to assess the therapeutic efficacy of this compound in several of these disease contexts.

FGFR2 Signaling in Inflammatory and Autoimmune Diseases

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cellular processes such as proliferation, differentiation, and survival.[2][3] Emerging evidence suggests that aberrant FGFR signaling is a contributing factor in several inflammatory and autoimmune conditions. Specifically, FGFR2 has been identified as a key player in:

  • Atopic Dermatitis: Studies have shown that FGFR2 expression is downregulated in the skin of atopic dermatitis patients, and a deficiency in FGFR2 in keratinocytes can lead to an inflammatory skin phenotype.[4][5][6]

  • Inflammatory Bowel Disease (IBD): Research suggests a role for FGFR2 in the pathogenesis of Ulcerative Colitis, a major form of IBD.[7]

  • Multiple Sclerosis (MS): The FGF/FGFR signaling pathway is implicated in the regulation of inflammation and myelination in MS and its animal models.[8][9]

  • Rheumatoid Arthritis (RA): Increased levels of FGF-2, a ligand for FGFRs, have been found in the synovial fluid of RA patients, suggesting a role in joint destruction.[10]

  • Osteoarthritis (OA): FGFR signaling is a key regulatory factor in the development of osteoarthritis.[11]

The following sections detail the experimental protocols for evaluating the efficacy of this compound in validated animal models of these diseases.

Experimental Protocols

Atopic Dermatitis: Oxazolone-Induced Model

The oxazolone-induced atopic dermatitis model in mice is a widely used method to screen for potential therapeutics.[9][12] This model mimics the acute inflammatory phase of atopic dermatitis.

Experimental Workflow:

G cluster_0 Sensitization Phase (Day 0) cluster_1 Challenge Phase (Day 7-21) cluster_2 Efficacy Evaluation Shave abdominal skin Shave abdominal skin Apply Oxazolone (B7731731) Apply Oxazolone Shave abdominal skin->Apply Oxazolone Apply Oxazolone to ear Apply Oxazolone to ear Apply Oxazolone->Apply Oxazolone to ear 7 days Daily Treatment with this compound Daily Treatment with this compound Apply Oxazolone to ear->Daily Treatment with this compound Measure Ear Thickness Measure Ear Thickness Daily Treatment with this compound->Measure Ear Thickness Histological Analysis Histological Analysis Daily Treatment with this compound->Histological Analysis Cytokine Analysis Cytokine Analysis Daily Treatment with this compound->Cytokine Analysis

Figure 1: Experimental workflow for the oxazolone-induced atopic dermatitis model.

Protocol:

  • Animals: 8-10 week old BALB/c mice.

  • Sensitization (Day 0):

    • Anesthetize mice and shave a small area of the abdominal skin.

    • Apply a solution of 1.5% oxazolone (in acetone/olive oil) to the shaved abdomen.

  • Challenge (Starting Day 7):

    • Apply a 1% oxazolone solution to the dorsal side of one ear. Repeat this challenge every other day for two weeks.

  • This compound Administration:

    • Administer this compound or vehicle control daily, starting from the first day of the challenge (Day 7).

    • Route of Administration: Oral gavage or intraperitoneal injection.

    • Suggested Dose Range: Based on in vivo studies with other FGFR inhibitors, a starting dose range of 1-10 mg/kg can be explored.[13][14]

  • Efficacy Endpoints:

    • Ear Swelling: Measure the thickness of the challenged ear daily using a digital caliper.

    • Histology: At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Levels: Analyze serum or tissue homogenates for levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, and TNF-α) using ELISA or multiplex assays.

Quantitative Data Summary:

GroupEar Thickness (mm, Day 21)Epidermal Thickness (µm)Serum IL-4 (pg/mL)
Naive
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control
Inflammatory Bowel Disease: Dextran Sodium Sulfate (DSS)-Induced Colitis

The DSS-induced colitis model is a well-established and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[4][15][16][17]

Signaling Pathway Implication:

G DSS DSS Epithelial Barrier Disruption Epithelial Barrier Disruption DSS->Epithelial Barrier Disruption Inflammatory Cell Infiltration Inflammatory Cell Infiltration Epithelial Barrier Disruption->Inflammatory Cell Infiltration Cytokine Production (TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) Inflammatory Cell Infiltration->Cytokine Production (TNF-α, IL-6) FGFR2 Signaling FGFR2 Signaling Cytokine Production (TNF-α, IL-6)->FGFR2 Signaling Reduced Inflammation Reduced Inflammation FGFR2 Signaling->Reduced Inflammation This compound This compound This compound->FGFR2 Signaling inhibits

Figure 2: Potential role of FGFR2 signaling in DSS-induced colitis.

Protocol:

  • Animals: 8-12 week old C57BL/6 mice.

  • Induction of Colitis:

    • Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • This compound Administration:

    • Administer this compound or vehicle control daily, starting from the first day of DSS administration.

    • Route of Administration: Oral gavage.

    • Suggested Dose Range: A starting dose of 1-10 mg/kg daily can be evaluated.

  • Efficacy Endpoints:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: At the end of the study, measure the length of the colon from the cecum to the anus.

    • Histology: Collect colon tissue for H&E staining to assess mucosal damage, crypt loss, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.

Quantitative Data Summary:

GroupDAI Score (Day 7)Colon Length (cm)Histological ScoreMPO Activity (U/g tissue)
Healthy Control
DSS + Vehicle
DSS + this compound (Low Dose)
DSS + this compound (High Dose)
DSS + Positive Control
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The CIA model in mice is a widely used autoimmune model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[1][5][7][18][19]

Experimental Workflow:

G cluster_0 Immunization (Day 0) cluster_1 Booster (Day 21) cluster_2 Treatment & Monitoring cluster_3 Final Evaluation Emulsify Collagen in CFA Emulsify Collagen in CFA Intradermal Injection Intradermal Injection Emulsify Collagen in CFA->Intradermal Injection Emulsify Collagen in IFA Emulsify Collagen in IFA Intradermal Injection->Emulsify Collagen in IFA 21 days Intradermal Injection (different site) Intradermal Injection (different site) Emulsify Collagen in IFA->Intradermal Injection (different site) Onset of Arthritis Onset of Arthritis Intradermal Injection (different site)->Onset of Arthritis This compound Treatment This compound Treatment Onset of Arthritis->this compound Treatment Clinical Scoring Clinical Scoring This compound Treatment->Clinical Scoring Histopathology of Joints Histopathology of Joints Clinical Scoring->Histopathology of Joints Cytokine Analysis Cytokine Analysis Clinical Scoring->Cytokine Analysis

Figure 3: Workflow for the collagen-induced arthritis (CIA) model.

Protocol:

  • Animals: 8-10 week old male DBA/1 mice.

  • Primary Immunization (Day 0):

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • This compound Administration:

    • Begin treatment upon the first signs of arthritis (typically around day 24-28).

    • Route of Administration: Oral gavage or intraperitoneal injection.

    • Suggested Dose Range: 1-10 mg/kg daily.

  • Efficacy Endpoints:

    • Clinical Arthritis Score: Score each paw for signs of inflammation (redness and swelling) on a scale of 0-4. The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

    • Histopathology: At the end of the study, collect joints for histological analysis to assess synovitis, pannus formation, and bone/cartilage erosion.

    • Anti-Collagen Antibody Levels: Measure serum levels of anti-type II collagen antibodies (IgG1 and IgG2a) by ELISA.

Quantitative Data Summary:

GroupMean Arthritis Score (Day 42)Paw Thickness (mm, Day 42)Histological Score (Synovitis)Anti-Collagen IgG2a (OD)
Naive
CIA + Vehicle
CIA + this compound (Low Dose)
CIA + this compound (High Dose)
CIA + Positive Control
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for multiple sclerosis, mimicking key features of the human disease, including inflammation and demyelination in the central nervous system.[8][9][10][20][21]

Protocol:

  • Animals: 8-12 week old female C57BL/6 mice.

  • Induction of EAE:

    • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at two sites on the flank.

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • This compound Administration:

    • Administer this compound or vehicle control daily, starting from the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

    • Route of Administration: Oral gavage or intraperitoneal injection.

    • Suggested Dose Range: A study using the FGFR inhibitor infigratinib (B612010) in an EAE model provides a reference for dosing.[22] A starting dose of 1-10 mg/kg daily for this compound could be appropriate.

  • Efficacy Endpoints:

    • Clinical Score: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

    • Body Weight: Record body weight daily.

    • Histopathology: At the end of the study, collect spinal cords for histological analysis (H&E for inflammation, Luxol Fast Blue for demyelination).

    • Flow Cytometry: Analyze immune cell infiltration (CD4+ T cells, macrophages) in the central nervous system.

Quantitative Data Summary:

GroupMean Peak Clinical ScoreDay of OnsetBody Weight Change (%)CNS Inflammatory Infiltrate (cells/section)
Naive
EAE + Vehicle
EAE + this compound (Prophylactic)
EAE + this compound (Therapeutic)
EAE + Positive Control
Osteoarthritis: Destabilization of the Medial Meniscus (DMM)

The DMM model is a surgically-induced model of osteoarthritis that results in joint instability and subsequent cartilage degradation, mimicking post-traumatic osteoarthritis.[2][13][23][24]

Protocol:

  • Animals: 10-12 week old male C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the mouse and perform a medial parapatellar arthrotomy on one knee.

    • Transect the medial meniscotibial ligament to destabilize the medial meniscus.

    • The contralateral knee can serve as a sham-operated or non-operated control.

  • This compound Administration:

    • Begin administration of this compound or vehicle control one week post-surgery.

    • Route of Administration: Oral gavage.

    • Suggested Dose Range: Based on a study using an FGFR inhibitor in a mouse model of osteoarthritis, a starting dose can be determined.[11]

  • Efficacy Endpoints:

    • Histopathology: At 8-12 weeks post-surgery, collect the knee joints for histological analysis. Use Safranin O-Fast Green staining to assess cartilage degradation and proteoglycan loss. The OARSI scoring system can be used for quantification.

    • Immunohistochemistry: Stain for markers of cartilage degradation (e.g., MMP-13) and inflammation.

    • Pain Assessment: Evaluate pain-related behaviors such as weight-bearing and gait analysis.

Quantitative Data Summary:

GroupOARSI ScoreCartilage Thickness (µm)MMP-13 Positive Chondrocytes (%)Weight Bearing (% on operated limb)
Sham Control
DMM + Vehicle
DMM + this compound (Low Dose)
DMM + this compound (High Dose)
DMM + Positive Control

Conclusion

These detailed protocols provide a framework for conducting robust preclinical efficacy studies of this compound in a range of inflammatory and autoimmune disease models. The selection of the appropriate model and endpoints will be crucial for elucidating the therapeutic potential of this selective FGFR2 inhibitor. Careful dose-response studies and comparison with relevant positive controls are recommended to generate comprehensive and translatable data for further drug development.

References

Troubleshooting & Optimization

LHQ490 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for the use of LHQ490 in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, and standardized protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). It has been shown to potently inhibit FGFR2 kinase activity and suppress the proliferation of FGFR2-dependent cancer cells.[1]

Q2: What are the key biological activities of this compound?

A2: this compound potently inhibits FGFR2 kinase activity with an IC50 of 5.2 nM.[1] It is highly selective for FGFR2 over other FGFR family members (>61-fold vs. FGFR1, >34-fold vs. FGFR3, and >293-fold vs. FGFR4).[1] In cell-based assays, it suppresses the proliferation of BaF3-FGFR2 cells with an IC50 of 1.4 nM and induces apoptosis in FGFR2-driven cancer cells.[1]

Q3: What is the molecular weight of this compound?

A3: While the exact molecular weight for this compound is not publicly available in the search results, it is crucial for preparing molar stock solutions. It is recommended to obtain this information from the compound supplier. For the purpose of this guide, a hypothetical molecular weight of 500 g/mol will be used for calculation examples.

Q4: In what solvent should I dissolve this compound?

A4: For most in vitro applications, it is recommended to first prepare a concentrated stock solution of this compound in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be further diluted into your aqueous experimental media.

Troubleshooting Guide: this compound Solubility

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Suggested Solution
This compound powder is not dissolving in DMSO. 1. Insufficient mixing: The compound has not been adequately agitated. 2. Low temperature: The ambient temperature may be too low for efficient dissolution. 3. Concentration exceeds solubility limit: The intended concentration is higher than what is soluble in DMSO. 4. Poor quality DMSO: The DMSO may have absorbed water, reducing its solvating power.1. Vortex the solution vigorously for 1-2 minutes. If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.[2] 2. Gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Prepare a more dilute stock solution (e.g., start with 10 mM and if issues persist, try 5 mM or 1 mM). 4. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
This compound precipitates when the DMSO stock is diluted into aqueous media (e.g., cell culture medium, PBS). 1. Rapid change in solvent polarity: The abrupt shift from 100% DMSO to an aqueous environment causes the compound to "crash out" of solution. 2. Final DMSO concentration is too low: There is not enough organic solvent to maintain the solubility of the compound in the final aqueous solution. 3. pH of the aqueous medium: The pH of the buffer may not be optimal for this compound solubility.1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. 2. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%). 3. Test the solubility of this compound in buffers of varying pH to determine the optimal range for your experiment.
The prepared this compound solution is cloudy or contains visible particulates. 1. Incomplete dissolution: The compound is not fully dissolved. 2. Precipitation after storage: The compound may have precipitated out of solution during storage, especially after freeze-thaw cycles.1. Repeat the dissolution procedure (vortexing, sonication, gentle warming). If cloudiness persists, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. 2. Before each use, visually inspect the stock solution. If precipitates are observed, warm the solution to 37°C and vortex to redissolve. Minimize freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol provides a general method for determining the kinetic aqueous solubility of this compound, which is essential for designing in vitro assays.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. (See Protocol 2 for details).

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your aqueous buffer (e.g., PBS, cell culture medium) in a clear 96-well plate. This will create a range of final this compound concentrations.

  • Mix the solutions thoroughly and incubate at room temperature for 1-2 hours.

  • Visually inspect each well for signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the estimated kinetic aqueous solubility.

  • (Optional) For a more quantitative measurement, analyze the concentration of the soluble compound in the supernatant of each well using techniques like HPLC or UV-Vis spectrophotometry after centrifugation to pellet any precipitate.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial of this compound powder and a bottle of high-purity, anhydrous DMSO to room temperature.

  • Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a molecular weight of 500 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 500 g/mol ) / 0.010 mol/L = 0.0002 L = 200 µL

  • Carefully add 200 µL of DMSO to the vial containing 1 mg of this compound.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Once the solution is clear, store it in small, single-use aliquots at -20°C or -80°C, protected from light and moisture.

This compound Biological Activity

Parameter Value Reference
Target Fibroblast Growth Factor Receptor 2 (FGFR2)
Mechanism of Action Irreversible Inhibitor
IC50 (FGFR2 kinase) 5.2 nM
IC50 (BaF3-FGFR2 cells) 1.4 nM
Selectivity vs. FGFR1 >61-fold
Selectivity vs. FGFR3 >34-fold
Selectivity vs. FGFR4 >293-fold

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw serial_dilute Serial Dilution in Aqueous Buffer thaw->serial_dilute add_to_assay Add to In Vitro Assay serial_dilute->add_to_assay precipitate Precipitation? serial_dilute->precipitate precipitate->dissolve Adjust Protocol

Experimental workflow for preparing this compound solutions.

fgfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCG PLCγ FGFR2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->RAF Transcription->Proliferation This compound This compound This compound->FGFR2 Inhibits

FGFR2 signaling pathway and the inhibitory action of this compound.

References

potential off-target effects of LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of LHQ490, a highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). The following troubleshooting guides and FAQs address common questions and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase.[1][2] It has been shown to potently inhibit FGFR2 kinase activity and suppress FGFR2 signaling pathways.[1][2]

Q2: How selective is this compound?

A2: this compound demonstrates high selectivity for FGFR2 over other FGFR family members and a broad panel of other kinases.[1][2] While very selective, no kinase inhibitor is completely specific, and off-target interactions are still possible, particularly at higher concentrations.[3][4] The selectivity profile is crucial for designing experiments and interpreting results.[4]

Q3: What are potential off-target effects and why are they a concern?

A3: Off-target effects occur when a compound interacts with unintended biological molecules.[3][5] These interactions can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the on-target activity.[3] They can also cause cellular toxicity or other adverse effects unrelated to the inhibition of the intended target.[3] Early identification and characterization of off-target effects are critical for the development of safe and effective therapeutics.[6][7]

Q4: What is the recommended first step to assess for potential off-target effects of this compound in my cellular model?

A4: A critical first step is to establish a therapeutic window by performing parallel dose-response curves for on-target activity (e.g., inhibition of FGFR2 phosphorylation) and general cytotoxicity (e.g., using an MTT or LDH assay).[5] This will help identify a concentration range that elicits the desired on-target effect without causing significant cell death, which could be due to off-target interactions.[5]

Q5: What strategies can I proactively implement to minimize potential off-target effects in my experiments?

A5: To minimize the risk of off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect.[3]

  • Utilize a target-negative control cell line: If possible, use a cell line that does not express FGFR2. Any effect observed in this cell line can be attributed to off-target activity.[5]

  • Confirm target engagement: Use an orthogonal method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with FGFR2 in your cellular context.[3][8]

Quantitative Data Summary

The following tables summarize the reported selectivity of this compound.

Table 1: this compound Potency and Selectivity against FGFR Family Members

TargetIC50 (nM)Selectivity vs. FGFR2
FGFR25.2-
FGFR1>317.2>61-fold
FGFR3>176.8>34-fold
FGFR4>1523.6>293-fold

Data from in vitro kinase assays.[1][2]

Table 2: this compound Cellular Potency and Selectivity

Cell LineIC50 (nM)Selectivity vs. BaF3-FGFR2
BaF3-FGFR21.4-
BaF3-FGFR1>98>70-fold
BaF3 (parental)>1000>714-fold

Data from cell proliferation assays.[1]

Troubleshooting Guide

Issue 1: I'm observing significant cytotoxicity at concentrations where I expect on-target FGFR2 inhibition.

Potential Cause Troubleshooting Step
Off-target toxicity The observed cytotoxicity may be due to this compound interacting with other essential cellular proteins.
Recommendation: Perform a kinome-wide selectivity screen to identify potential off-target kinases.[3][9] Also, test this compound in an FGFR2-negative cell line to see if the toxicity persists.[5]
Solvent toxicity The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity at the concentrations used.
Recommendation: Ensure the final solvent concentration is consistent across all experimental conditions and is below the known toxic threshold for your cell line (typically <0.5%).[5] Include a solvent-only control.
Assay interference The compound might be interfering with the cytotoxicity assay itself.
Recommendation: Use an orthogonal method to measure cell viability. For example, if you are using an MTT assay, try an LDH release assay or a live/dead cell stain.

Issue 2: My results from biochemical assays and cell-based assays are inconsistent.

Potential Cause Troubleshooting Step
Poor cell permeability This compound may not be efficiently entering the cells to engage with its target.
Recommendation: Assess the physicochemical properties of the compound. Consider performing a cell permeability assay.[8]
Compound efflux The compound may be actively transported out of the cells by efflux pumps.
Recommendation: Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency is affected.[8]
Cellular metabolism This compound may be metabolized into a less active or inactive form within the cell.
Recommendation: Incubate the compound with liver microsomes or hepatocytes and analyze for metabolic degradation using LC-MS.[8]
Lack of target engagement in cells The compound may not be binding to FGFR2 in the complex cellular environment.
Recommendation: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell model.[3][8]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions. Commercial services like KINOMEscan® offer comprehensive profiling.[10][11][12]

Methodology (General Principle):

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Assay Principle: These assays are typically competition binding assays. A DNA-tagged kinase is mixed with an immobilized ligand and the test compound. The amount of kinase bound to the immobilized ligand is quantified. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.[11]

  • Data Analysis: The results are often reported as percent inhibition relative to a control. Hits are identified as kinases that show significant inhibition by this compound. For these hits, a dissociation constant (Kd) can be determined to quantify the binding affinity.[11][12]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target, FGFR2, in a cellular environment.[3][8]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protein Fractionation: Centrifuge the heated lysates to separate aggregated, denatured proteins (pellet) from soluble proteins (supernatant).

  • Detection: Analyze the amount of soluble FGFR2 remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble FGFR2 as a function of temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Visualizations

G cluster_0 Initial Observation cluster_1 Investigation Workflow Unexpected Phenotype Unexpected Phenotype Kinome Scan Kinome Scan Unexpected Phenotype->Kinome Scan Broad Screen Target-Negative Cell Line Target-Negative Cell Line Unexpected Phenotype->Target-Negative Cell Line Cellular Validation Chemical Proteomics Chemical Proteomics Unexpected Phenotype->Chemical Proteomics Direct Binding CETSA CETSA Unexpected Phenotype->CETSA Target Engagement Identify Off-Targets Identify Off-Targets Kinome Scan->Identify Off-Targets Target-Negative Cell Line->Identify Off-Targets Chemical Proteomics->Identify Off-Targets Confirm On-Target Engagement Confirm On-Target Engagement CETSA->Confirm On-Target Engagement No Off-Target Confirmed No Off-Target Confirmed Identify Off-Targets->No Off-Target Confirmed

Caption: General workflow for investigating potential off-target effects.

CETSA_Workflow cluster_0 CETSA Experimental Steps Treat Cells Treat cells with this compound or vehicle control Heat Lysates Heat cell lysates across a temperature gradient Treat Cells->Heat Lysates Separate Fractions Centrifuge to separate soluble and aggregated proteins Heat Lysates->Separate Fractions Detect Target Analyze soluble fraction for FGFR2 (e.g., Western Blot) Separate Fractions->Detect Target Analyze Data Plot melting curves and compare vehicle vs. treated Detect Target->Analyze Data Conclusion Thermal shift indicates target engagement Analyze Data->Conclusion

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

mechanisms of resistance to LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LHQ490, a highly selective fibroblast growth factor receptor 2 (FGFR2) inhibitor.[1] The information provided is based on established mechanisms of resistance to targeted therapies, particularly other FGFR inhibitors, to help guide your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective, irreversible inhibitor of FGFR2.[1] It potently suppresses FGFR2 signaling pathways, which in turn selectively inhibits the proliferation of cancer cells driven by FGFR2 and induces their apoptosis.[1]

Q2: I am observing a decrease in the efficacy of this compound in my cell line over time. What are the potential reasons?

A2: A decline in the efficacy of this compound suggests the development of acquired resistance. This is a known phenomenon with targeted therapies. Potential mechanisms can be broadly categorized as on-target alterations, bypass signaling pathway activation, or changes in drug metabolism and efflux.

Q3: What are the common on-target resistance mechanisms to FGFR inhibitors?

A3: A common on-target resistance mechanism for kinase inhibitors is the acquisition of secondary mutations in the kinase domain of the target protein.[2] These mutations, often referred to as "gatekeeper" mutations, can interfere with the binding of the inhibitor to the target, thereby reducing its efficacy.[2] For FGFR inhibitors, mutations in the ATP-binding pocket or the solvent front are known to confer resistance.

Q4: How can alternative signaling pathways lead to resistance?

A4: Cancer cells can develop resistance by activating other signaling pathways to bypass their dependency on the inhibited pathway. For instance, upregulation of signaling through other receptor tyrosine kinases like EGFR, MET, or HER2 can compensate for the inhibition of FGFR2 and promote cell survival and proliferation.

Troubleshooting Guides

Issue 1: My FGFR2-driven cancer cells are showing reduced sensitivity to this compound in my long-term culture.

Potential Cause & Troubleshooting Steps

Potential Cause Suggested Experimental Approach Expected Outcome if Cause is Confirmed
Acquisition of secondary mutations in the FGFR2 kinase domain 1. Sanger Sequencing: Sequence the kinase domain of FGFR2 in your resistant cell line and compare it to the parental, sensitive cell line.2. Whole Exome Sequencing (WES): For a broader view, perform WES to identify mutations across the genome.You will identify one or more point mutations in the FGFR2 gene in the resistant cells that are absent in the parental cells.
Activation of bypass signaling pathways 1. Phospho-Receptor Tyrosine Kinase (RTK) Array: Profile the phosphorylation status of a panel of RTKs to identify any that are hyperactivated in the resistant cells.2. Western Blotting: Analyze the phosphorylation levels of key downstream signaling molecules like AKT, ERK, and STAT3.Increased phosphorylation of alternative RTKs (e.g., EGFR, MET) or downstream effectors in the resistant cells compared to parental cells.
Increased drug efflux 1. Gene Expression Analysis (qPCR or RNA-seq): Measure the mRNA levels of common ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1, ABCG2).2. Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to measure their activity.Upregulation of ABC transporter gene expression and increased efflux of fluorescent substrates in the resistant cells.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency.

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for the assessment of cell proliferation (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is to assess the activation state of key signaling proteins.

  • Cell Lysis: Treat your sensitive and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your protein of interest (e.g., phospho-FGFR2, total-FGFR2, phospho-ERK, total-ERK, phospho-AKT, total-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

LHQ490_Mechanism_and_Resistance cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Mechanisms of Resistance This compound This compound FGFR2 FGFR2 This compound->FGFR2 Inhibits Drug_Efflux Increased Drug Efflux (e.g., ABCB1) This compound->Drug_Efflux Removed from cell RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR2->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Gatekeeper_Mutation FGFR2 Gatekeeper Mutation Gatekeeper_Mutation->FGFR2 Bypass_Signaling Bypass Signaling (e.g., EGFR, MET) Bypass_Signaling->RAS_RAF_MEK_ERK Activates Bypass_Signaling->PI3K_AKT_mTOR Activates

Caption: Signaling pathway of this compound and potential resistance mechanisms.

Resistance_Investigation_Workflow cluster_investigation Investigate Mechanisms cluster_confirmation Confirm Findings start Observation: Decreased this compound Efficacy ic50 Confirm Resistance: IC50 Shift Assay start->ic50 sequencing On-Target: Sequence FGFR2 Kinase Domain ic50->sequencing If resistance confirmed phospho_array Bypass Signaling: Phospho-RTK Array / Western Blot ic50->phospho_array If resistance confirmed efflux_assay Drug Efflux: qPCR for ABC Transporters ic50->efflux_assay If resistance confirmed functional_assays Functional Assays: (e.g., Introduce mutation, inhibit bypass pathway) sequencing->functional_assays phospho_array->functional_assays efflux_assay->functional_assays end Identify Resistance Mechanism functional_assays->end

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Optimizing LHQ490 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LHQ490, a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound for preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective irreversible inhibitor of FGFR2 kinase activity.[1] It covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR2, leading to the suppression of downstream signaling pathways. This selectively inhibits the proliferation of cancer cells driven by FGFR2 and induces apoptosis.[1] Its high selectivity for FGFR2 over other FGFR family members (FGFR1, FGFR3, FGFR4) is a key feature.[1]

Q2: I have no prior in vivo data for this compound. How do I select a starting dose for my mouse model?

A2: Establishing a starting dose for a novel compound like this compound requires a systematic approach. It is recommended to begin with a dose-range finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study. The goal is to identify the highest dose that does not cause unacceptable toxicity.[2][3] The MTD is determined by observing for clinical signs of toxicity, body weight changes, and other relevant endpoints over a defined period.

Q3: What are the common challenges with formulating poorly soluble compounds like this compound for in vivo administration?

A3: Many small molecule inhibitors, potentially including this compound, exhibit poor water solubility, which can lead to challenges in achieving adequate bioavailability for in vivo studies. Common issues include precipitation of the compound during formulation or upon injection, leading to inconsistent results.

To overcome this, various formulation strategies can be employed, such as using co-solvents (e.g., DMSO, PEG), surfactants, or complexing agents like cyclodextrins to improve solubility. The choice of vehicle will depend on the specific physicochemical properties of this compound and the intended route of administration.

Q4: What are the potential on-target and off-target toxicities I should monitor for with an FGFR2 inhibitor?

A4: While this compound is highly selective for FGFR2, it is crucial to monitor for potential on-target and off-target effects. Pan-FGFR inhibitors are known to cause toxicities such as hyperphosphatemia (due to FGFR1 inhibition) and diarrhea (due to FGFR4 inhibition). The high selectivity of this compound for FGFR2 may potentially reduce these specific side effects. However, researchers should still closely monitor for any signs of toxicity, including changes in body weight, behavior, and complete blood counts, as well as perform histopathological analysis of major organs at the end of the study.

Troubleshooting Guide

Issue 1: No observable efficacy in my tumor model.
Possible Cause Troubleshooting Steps
Sub-optimal Dose The administered dose may be too low to achieve a therapeutic concentration at the tumor site. A dose-escalation study should be performed to determine if higher, well-tolerated doses result in an anti-tumor response.
Poor Bioavailability The formulation may not be optimal, leading to poor absorption and low systemic exposure. Consider reformulating this compound using different vehicles or changing the route of administration (e.g., from oral to intraperitoneal).
Rapid Metabolism/Clearance This compound may be rapidly metabolized and cleared from the body. Pharmacokinetic (PK) studies are essential to determine the drug's half-life and exposure profile.
Model Resistance The chosen tumor model may have intrinsic or acquired resistance to FGFR2 inhibition. Confirm that the tumor model is indeed driven by FGFR2 signaling.
Issue 2: Observed Toxicity (e.g., weight loss, lethargy).
Possible Cause Troubleshooting Steps
Dose is too high The administered dose exceeds the MTD. Reduce the dose in subsequent cohorts.
Vehicle Toxicity The formulation vehicle itself may be causing toxicity. Administer a vehicle-only control group to assess this possibility.
On-target Toxicity Inhibition of FGFR2 in normal tissues may be causing the observed effects. Consider reducing the dose or exploring alternative dosing schedules (e.g., intermittent dosing).
Off-target Effects Although highly selective, off-target effects at high concentrations cannot be ruled out. A thorough toxicological evaluation is necessary.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Model: Select a relevant mouse strain (e.g., nude mice for xenograft studies).

  • Group Size: Use a small group of animals per dose level (e.g., n=3-5).

  • Dose Escalation: Start with a low dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer this compound via the intended route for the efficacy studies.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, appetite, and behavior, for a predefined period (e.g., 14 days).

  • Endpoint: The MTD is defined as the highest dose that does not result in significant weight loss (e.g., >15-20%), mortality, or other severe clinical signs.

Pharmacokinetic (PK) Study Protocol
  • Animal Model and Group Size: Use a sufficient number of animals to allow for serial blood sampling.

  • Administration: Administer a single dose of this compound at a well-tolerated level.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Quantitative Data Summary

As this compound is a novel compound, specific in vivo dosage and pharmacokinetic data are not yet publicly available. The following table provides a template that researchers should aim to complete through their own dose-finding and pharmacokinetic studies.

Parameter Study Type Vehicle Route of Administration Dose Value Animal Model
MTD Dose Escalatione.g., 5% DMSO, 40% PEG300, 55% Salinee.g., PO, IP, IVDose Rangemg/kge.g., Balb/c mice
Cmax Pharmacokineticse.g., 10% Solutol in Salinee.g., IVmg/kgng/mLe.g., CD-1 mice
Tmax Pharmacokineticse.g., 10% Solutol in Salinee.g., IVmg/kghourse.g., CD-1 mice
AUC Pharmacokineticse.g., 10% Solutol in Salinee.g., IVmg/kgng*h/mLe.g., CD-1 mice
Half-life (t1/2) Pharmacokineticse.g., 10% Solutol in Salinee.g., IVmg/kghourse.g., CD-1 mice

Visualizations

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 PLCg PLCγ FGFR2->PLCg FRS2 FRS2 FGFR2->FRS2 Activates This compound This compound This compound->FGFR2 Inhibits PI3K PI3K PLCg->PI3K RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Dosage_Optimization_Workflow start Start: In Vivo Study with this compound formulation Develop Stable Formulation start->formulation mtd_study Conduct MTD Study formulation->mtd_study pk_study Conduct Pharmacokinetic Study mtd_study->pk_study efficacy_study Perform Efficacy Study in Tumor Model pk_study->efficacy_study end Optimized Dosage Achieved efficacy_study->end Troubleshooting_Tree action_node action_node start In Vivo Efficacy Issue? toxicity Toxicity Observed? start->toxicity Yes efficacy Lack of Efficacy? start->efficacy No toxicity->action_node Reduce Dose Check Vehicle Toxicity formulation formulation efficacy->formulation Check Formulation & Bioavailability dose dose efficacy->dose Increase Dose (within MTD) model model efficacy->model Confirm Model FGFR2-dependency

References

Technical Support Center: Overcoming LHQ490 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

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Disclaimer: Initial searches for "LHQ490" indicate it is a highly selective, irreversible FGFR2 inhibitor first described in June 2024.[1] Given its recent discovery, public data on experimental variability is limited. This guide provides troubleshooting strategies based on best practices for kinase inhibitors and general cell-based assays to proactively address potential sources of variability in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent IC50 values are a frequent challenge in kinase inhibitor studies. The variability can stem from several sources, broadly categorized as compound-related, assay-related, or general experimental errors.[2] Key factors include:

  • Cell-Based Factors: Variations in cell passage number, cell density at the time of treatment, and cell line integrity (e.g., misidentification or contamination) can significantly alter results.[3][4]

  • Compound Handling: Issues with this compound solubility in your assay medium, stability over the experiment's duration, and accuracy of serial dilutions can lead to fluctuating effective concentrations.[2]

  • Assay Conditions: The concentration of ATP in kinase assays is critical, as inhibitors may appear more or less potent depending on the ATP level used.[2][5] Inconsistent incubation times and "edge effects" in microplates are also common culprits.[2]

Q2: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific FGFR2 inhibition. Could this be an off-target effect?

A2: While this compound is reported to be highly selective for FGFR2, it is crucial to experimentally verify this in your specific system.[1] High cytotoxicity could be due to off-target kinase inhibition, non-specific effects from compound precipitation, or activation of compensatory signaling pathways.[6] Comparing the observed cellular phenotype with the known consequences of FGFR2 inhibition is a critical step. Discrepancies may suggest off-target effects.[6]

Q3: How can I be sure the observed effects are due to FGFR2 inhibition and not an artifact of the assay itself?

A3: Your compound could be interfering with the assay technology, for instance, by having inherent fluorescent properties in a fluorescence-based assay or by inhibiting the reporter enzyme (e.g., luciferase).[2] Running control experiments, such as performing the assay in the absence of the kinase enzyme but with all other components including this compound, is essential to rule out such interference.[2]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

If you are experiencing significant fluctuations in your calculated IC50 values for this compound, follow this troubleshooting workflow.

G cluster_cell Cell Culture Standardization cluster_compound Compound & Reagent Verification cluster_assay Assay Condition Optimization start Start: Inconsistent IC50 Values cell_check Review Cell Handling Procedures start->cell_check passage Use Consistent Passage Number (<10 passages) cell_check->passage Consistent Passaging? compound_check Verify Compound Integrity & Solubility solubility Confirm Solubility in Final Assay Buffer compound_check->solubility Consistent Formulation? assay_check Standardize Assay Parameters atp Measure & Fix ATP Concentration (e.g., Km) assay_check->atp Consistent Conditions? density Standardize Seeding Density & Confluency passage->density auth Authenticate Cell Line (e.g., STR Profiling) density->auth myco Test for Mycoplasma Contamination auth->myco myco->compound_check Cells Standardized stability Check Stability at 37°C Over Experiment Duration solubility->stability dilution Prepare Fresh Serial Dilutions for Each Exp. stability->dilution dilution->assay_check Compound Verified incubation Ensure Precise Incubation Timing atp->incubation edge_effect Avoid Outer Wells or Use Proper Sealing incubation->edge_effect controls Run Vehicle & Positive Controls on Every Plate edge_effect->controls end End: Consistent IC50 Values Achieved controls->end Assay Optimized

Caption: Troubleshooting workflow for inconsistent IC50 values.

Summary of Corrective Actions:

Potential CauseTroubleshooting StepExpected Outcome
Cell Culture Drift Limit cell passage number; use cells from a single, low-passage frozen stock for a set of experiments.[3]Reduced biological variability and more consistent cellular response.
Inconsistent Cell Density Implement a strict protocol for cell seeding and ensure confluency is consistent at the time of drug addition.[3][4]Uniform drug-to-cell ratio across experiments, leading to reproducible results.
Compound Precipitation Visually inspect for precipitation under a microscope. Determine this compound's solubility limit in your final assay buffer.[2]Prevention of non-specific effects caused by compound precipitation.
Variable Enzyme Activity For in vitro assays, use a consistent lot of recombinant FGFR2 and ensure linear enzyme kinetics.[5]Consistent enzyme performance and reliable inhibitor potency measurement.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and prepare a master mix of reagents.[2]Minimized well-to-well and plate-to-plate variability.[7]
Issue 2: Distinguishing On-Target vs. Off-Target Effects

If you suspect the observed phenotype is not solely due to FGFR2 inhibition, use the following approaches to investigate.

G cluster_pathway Pathway Analysis cluster_rescue Rescue Experiment cluster_profiling Kinome Profiling start Start: Suspected Off-Target Effects pathway_analysis Analyze Downstream Signaling Pathway start->pathway_analysis wb Western Blot for p-FRS2, p-ERK, p-AKT pathway_analysis->wb rescue_exp Perform Rescue Experiment mutant Transfect with drug-resistant FGFR2 mutant rescue_exp->mutant profiling Conduct Kinome Profiling screen Screen this compound against a broad kinase panel profiling->screen control_check Compare to known FGFR2 knockdown/inhibition wb->control_check control_check->rescue_exp Pathway Confirmed phenotype Assess if phenotype is rescued mutant->phenotype phenotype->profiling Off-target effect still suspected identify Identify unintended kinase targets screen->identify end End: On- vs. Off-Target Effects Characterized identify->end Selectivity Profile Defined

Caption: Logic diagram for investigating off-target effects.

Quantitative Data Comparison:

This compound has demonstrated high selectivity for FGFR2 over other FGFR family members and a wider kinase panel.[1] If you observe cytotoxicity, comparing your effective concentration to the known selectivity profile is key.

Kinase TargetThis compound IC50 (nM)Selectivity Fold vs. FGFR2
FGFR2 5.2 -
FGFR1>317>61-fold
FGFR3>177>34-fold
FGFR4>1524>293-fold
Source: Data derived from the initial discovery publication.[1] Actual values may vary based on assay conditions.

Experimental Protocols

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) to Determine this compound IC50

This protocol outlines a standard method to assess the effect of this compound on the viability of an FGFR2-driven cancer cell line.

  • Cell Seeding:

    • Culture cells under standard conditions, ensuring they are in the logarithmic growth phase and at a consistent passage number.

    • Trypsinize and count cells. Seed cells into a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series in complete growth medium to create 2X working concentrations of the compound. For example, create a 10-point dilution series from 20 µM down to 1 nM.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X this compound dilutions. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control wells as 100% viability and wells with no cells (reagent only) as 0% viability.

    • Plot the normalized data against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.

Signaling Pathway: Simplified FGFR2 Signaling

This compound is an irreversible inhibitor that targets FGFR2, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds & Dimerizes FRS2 FRS2 FGFR2->FRS2 Phosphorylates RAS_RAF_MEK RAS/RAF/MEK Pathway FRS2->RAS_RAF_MEK PI3K PI3K FRS2->PI3K ERK ERK RAS_RAF_MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound This compound->FGFR2 Irreversibly Inhibits

Caption: Simplified FGFR2 signaling pathway inhibited by this compound.

References

LHQ490 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LHQ490. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase.[1] It potently inhibits FGFR2 kinase activity, thereby suppressing downstream signaling pathways involved in cell proliferation and survival.[1] this compound has demonstrated significant selectivity for FGFR2 over other FGFR family members (FGFR1, FGFR3, FGFR4) and a wide range of other kinases.[1] In cell-based assays, it has been shown to selectively inhibit the proliferation of cancer cells driven by FGFR2 and induce apoptosis.[1]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Based on general best practices for similar small molecules, stock solutions should be stored at -20°C or -80°C to minimize degradation.[2] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles which can degrade the compound.[2]

Q3: What are the potential challenges when using this compound in cell culture media?

As with many small molecule inhibitors, challenges with this compound in cell culture may include:

  • Limited aqueous solubility: While specific data for this compound is not available, compounds of this nature can have poor solubility in aqueous cell culture media, potentially leading to precipitation.

  • Stability in media: The stability of this compound in physiological buffer and cell culture media over the course of an experiment is currently unknown. Degradation can lead to a decrease in the effective concentration of the active compound.

  • Interaction with media components: Components in the cell culture media, such as serum proteins, can potentially bind to this compound, affecting its bioavailability and activity.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous media. The final concentration of the solvent (e.g., DMSO) may also be too low to maintain solubility.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: While it is crucial to keep the final DMSO concentration low to avoid cytotoxicity (generally below 0.5%), ensure it is sufficient to maintain this compound solubility.[3] Perform a vehicle control to assess the effect of DMSO on your specific cell line.[3]

  • Serial Dilution: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentration.[3]

  • Solubilizing Agents: For compounds with very poor aqueous solubility, the use of solubilizing agents or different formulation strategies may be necessary. However, the impact of these agents on the experiment must be carefully evaluated.

Issue 2: Inconsistent or Lower-than-Expected Activity of this compound

Possible Cause: This could be due to the degradation of this compound in the cell culture media over the incubation period. Factors such as pH, temperature, and light exposure can influence the stability of small molecules.[2][4]

Troubleshooting Steps:

  • Empirically Determine Stability: Since published stability data for this compound is not available, it is recommended to determine its stability under your specific experimental conditions. A general workflow for this is provided below.

  • Minimize Exposure to Harsh Conditions: Protect stock solutions and media containing this compound from light and maintain appropriate storage temperatures.[2][4]

  • Replenish the Compound: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase for HPLC

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes

Procedure:

  • Preparation: Prepare a solution of this compound in the desired cell culture medium at the final experimental concentration.

  • Time Points: Aliquot the solution into separate sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Analysis:

    • Immediately analyze the sample by HPLC to determine the concentration of this compound.

    • The initial time point (t=0) will serve as the 100% reference.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in the chosen medium.

Quantitative Data Summary (Hypothetical Example)

Time (hours)This compound Remaining (%) in DMEM + 10% FBSThis compound Remaining (%) in Serum-Free DMEM
0100100
29899
49597
89094
247585
485570

Note: This is a hypothetical table to illustrate how to present the data. Actual results will need to be determined experimentally.

Visualizations

LHQ490_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep Prepare this compound in Cell Culture Medium incubate Incubate at 37°C, 5% CO2 prep->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Determine % this compound Remaining hplc->data

Caption: Workflow for assessing this compound stability in cell culture media.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR2 Inhibits

Caption: Simplified FGFR2 signaling pathway inhibited by this compound.

References

identifying LHQ490 resistant mutations in FGFR2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for identifying LHQ490 resistant mutations in FGFR2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It potently inhibits FGFR2 kinase activity with an IC50 of 5.2 nM and demonstrates high selectivity over other FGFR family members and a large panel of other kinases.[1] As an irreversible inhibitor, this compound is designed to form a covalent bond with a specific residue in the ATP-binding pocket of FGFR2, leading to sustained inhibition of downstream signaling pathways involved in cell proliferation and survival.[1]

Q2: What are the known mechanisms of resistance to FGFR inhibitors?

Acquired resistance to FGFR inhibitors is a significant clinical challenge. The primary mechanism of resistance is the development of secondary mutations within the FGFR2 kinase domain.[2][3] These mutations can interfere with drug binding or stabilize the active conformation of the kinase. Other, less frequent mechanisms include the activation of bypass signaling pathways, such as the PI3K/mTOR and MAPK pathways.

Q3: Which specific mutations in FGFR2 are known to confer resistance to other FGFR inhibitors?

The most frequently observed resistance mutations in FGFR2 occur at two key locations within the kinase domain:

  • Gatekeeper Residue (V565): Mutations at this position, such as V565F/L/I, are common and sterically hinder the binding of ATP-competitive inhibitors.

  • Molecular Brake Residue (N550): Mutations like N550K/H can lead to constitutive activation of the kinase, reducing the inhibitor's effectiveness.

While mutations specific to this compound have not yet been reported in the literature, mutations at the V565 and N550 residues are strong candidates for investigation.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for researchers encountering resistance to this compound in their experiments.

Guide 1: Investigating Suspected this compound Resistance in Cell Lines

If your FGFR2-dependent cell line is showing reduced sensitivity to this compound over time, this guide will help you identify potential resistance mutations.

Experimental Workflow for Identifying Resistance Mutations

experimental_workflow cluster_culture Cell Culture & Selection cluster_analysis Genetic & Functional Analysis cluster_validation Validation Steps start FGFR2-Dependent Cell Line (e.g., Ba/F3-FGFR2) culture Culture with increasing concentrations of this compound start->culture clones Isolate resistant clones culture->clones dna_extraction Genomic DNA Extraction clones->dna_extraction pcr PCR Amplification of FGFR2 Kinase Domain dna_extraction->pcr sequencing Sanger or Next-Generation Sequencing (NGS) pcr->sequencing validation Functional Validation of Identified Mutations sequencing->validation site_directed Site-Directed Mutagenesis validation->site_directed transfection Transfect into parental cells site_directed->transfection ic50_assay Determine IC50 for this compound transfection->ic50_assay

Caption: Workflow for identifying and validating this compound resistance mutations.

Protocol 1: In Vitro Generation and Selection of this compound-Resistant Cells

This protocol describes a method for generating resistant cell lines to identify resistance-conferring mutations.

Materials:

  • FGFR2-dependent cell line (e.g., Ba/F3 cells engineered to express FGFR2)

  • Cell culture medium and supplements

  • This compound

  • Multi-well culture plates

  • Reagents for genomic DNA extraction, PCR, and sequencing

Methodology:

  • Establish a Baseline IC50: Determine the concentration of this compound that inhibits 50% of cell growth (IC50) for the parental cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).

  • Dose-Escalation Treatment:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner.

    • Continue this process until cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

  • Isolation of Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or single-cell sorting.

  • Genomic DNA Analysis:

    • Extract genomic DNA from the resistant clones and the parental cell line.

    • Amplify the kinase domain of FGFR2 using PCR.

    • Sequence the PCR products to identify potential mutations.

  • Functional Validation:

    • Introduce the identified mutations into the wild-type FGFR2 sequence using site-directed mutagenesis.

    • Express the mutant FGFR2 in the parental cell line.

    • Determine the IC50 of this compound for the cells expressing the mutant FGFR2 to confirm that the mutation confers resistance.

Guide 2: Analysis of Clinical Samples for Resistance Mutations

For researchers working with clinical samples, this guide outlines the analysis of circulating tumor DNA (ctDNA) and tumor biopsies.

Protocol 2: Detection of Resistance Mutations in Clinical Samples

Materials:

  • Patient-derived samples (plasma for ctDNA or formalin-fixed paraffin-embedded (FFPE) tumor tissue)

  • DNA extraction kits suitable for the sample type

  • Reagents for next-generation sequencing (NGS) library preparation

  • NGS platform

Methodology:

  • Sample Collection: Collect blood samples for plasma isolation or obtain tumor biopsies from patients who have developed resistance to FGFR inhibitor therapy.

  • DNA Extraction:

    • For ctDNA, extract cell-free DNA from plasma using a specialized kit.

    • For tumor tissue, extract genomic DNA from FFPE sections.

  • NGS Library Preparation and Sequencing:

    • Prepare NGS libraries using a targeted panel that includes the FGFR2 gene or by whole-exome sequencing.

    • Perform high-depth sequencing to ensure sensitive detection of low-frequency mutations.

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Call genetic variants and annotate them to identify non-synonymous mutations in the FGFR2 kinase domain.

    • Compare the mutational landscape of post-treatment samples to pre-treatment samples to identify acquired mutations.

Quantitative Data Summary

The following table summarizes the activity of various FGFR inhibitors against common FGFR2 resistance mutations, providing a valuable reference for interpreting experimental results.

FGFR2 MutationInhibitorFold Change in IC50 (Mutant vs. Wild-Type)Reference
N550K Pemigatinib>100
Futibatinib~10-20
V565F BGJ398>50
Dovitinib~30
L618V Pemigatinib~5-10

Signaling Pathway Visualization

Understanding the FGFR2 signaling pathway is crucial for interpreting the effects of resistance mutations.

FGFR2 Signaling Pathway

FGFR2_signaling cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR2->PLCg_PKC This compound This compound This compound->FGFR2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation PLCg_PKC->Differentiation

Caption: Simplified FGFR2 signaling pathway and the inhibitory action of this compound.

Mechanism of Resistance at the ATP-Binding Pocket

resistance_mechanism cluster_wt Wild-Type FGFR2 cluster_mutant Mutant FGFR2 (e.g., V565F) wt_pocket ATP-Binding Pocket lhq490_wt This compound wt_pocket->lhq490_wt Binds effectively mutant_pocket Altered ATP-Binding Pocket lhq490_mutant This compound mutant_pocket->lhq490_mutant Binding hindered

Caption: How gatekeeper mutations can prevent inhibitor binding.

References

Technical Support Center: Investigating Bypass Signaling Pathways in LHQ490 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating bypass signaling pathways that may contribute to acquired resistance to LHQ490, a selective FGFR2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It exerts its anti-cancer effects by covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFR2, thereby blocking its kinase activity and inhibiting downstream signaling pathways that promote cell proliferation and survival.[1]

Q2: We have developed an this compound-resistant cell line, and it no longer responds to treatment. What are the likely mechanisms of resistance?

A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. One of the most common is the activation of "bypass signaling pathways." In this scenario, cancer cells activate alternative signaling cascades that compensate for the inhibition of the primary target (FGFR2), thus restoring downstream signals required for their growth and survival.

Q3: Which specific bypass signaling pathways should we investigate for this compound resistance?

A3: Based on extensive research on resistance to other FGFR inhibitors, the most probable bypass signaling pathways to investigate are:

  • PI3K/AKT/mTOR Pathway: This is a critical survival pathway that is often activated to overcome FGFR inhibition.

  • MAPK/ERK Pathway: Reactivation of this pathway can also drive resistance to FGFR inhibitors.

  • MET Receptor Tyrosine Kinase Amplification: Amplification of the MET gene can lead to its overexpression and activation, providing an alternative route for downstream signaling.

Q4: How can we experimentally confirm the activation of these bypass pathways in our this compound-resistant cells?

A4: The most direct way to confirm the activation of these pathways is to assess the phosphorylation status of key signaling proteins using Western blotting. For example, increased levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) in your resistant cells compared to the parental (sensitive) cells would strongly indicate the activation of the PI3K/AKT and MAPK/ERK pathways, respectively. For MET, you can assess its amplification by Fluorescence In Situ Hybridization (FISH).

Troubleshooting Guides

Problem 1: Difficulty confirming activation of PI3K/AKT or MAPK/ERK pathways by Western Blot.
  • Possible Cause 1: Suboptimal antibody performance.

    • Solution: Ensure you are using phospho-specific antibodies validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking conditions. It is highly recommended to use Bovine Serum Albumin (BSA) as the blocking agent when detecting phosphoproteins, as milk-based blockers can cause high background.

  • Possible Cause 2: Low protein expression.

    • Solution: Increase the amount of protein loaded onto the gel. For low-abundance phosphoproteins, you may need to load up to 50-100 µg of total protein. Include a positive control (e.g., lysate from cells treated with a known activator of the pathway) to confirm your experimental setup is working.

  • Possible Cause 3: Inefficient protein transfer.

    • Solution: Verify the efficiency of your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane before blocking. Optimize transfer time and voltage according to your specific equipment and the molecular weight of your target proteins.

Problem 2: Inconsistent IC50 values in cell viability assays.
  • Possible Cause 1: Variation in cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line, where the cells are in the logarithmic growth phase for the duration of the assay.

  • Possible Cause 2: Drug instability or precipitation.

    • Solution: Prepare fresh drug dilutions for each experiment from a concentrated stock solution. Visually inspect the drug dilutions for any signs of precipitation. If necessary, sonicate the stock solution before making dilutions.

  • Possible Cause 3: Edge effects in the 96-well plate.

    • Solution: To minimize "edge effects" (evaporation and temperature variations in the outer wells), avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media.

Data Presentation

The following tables provide representative quantitative data from studies on other FGFR inhibitors, which can serve as a benchmark for your experiments with this compound.

Table 1: Representative IC50 Values for FGFR Inhibitors in Sensitive and Resistant Cancer Cell Lines.

Cell LineFGFR StatusFGFR InhibitorIC50 (nM) - Parental (Sensitive)IC50 (nM) - ResistantFold Change in Resistance
H1581FGFR1 AmplifiedBGJ39815>1000>66
H1581FGFR1 AmplifiedFIIN-2803504.4
H1581FGFR1 AmplifiedFIIN-31205504.6
CCLP-1FGFR2-PHGDH FusionPemigatinib515030
CCLP-1FGFR2-PHGDH FusionFutibatinib1025025

Data is compiled for illustrative purposes from published studies on FGFR inhibitors.[2][3][4]

Experimental Protocols

Western Blotting for Phosphorylated AKT (p-AKT) and ERK (p-ERK)

This protocol is designed to assess the activation of the PI3K/AKT and MAPK/ERK pathways.

  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-50 µg of protein per lane on an SDS-PAGE gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[5][6][7]

Fluorescence In Situ Hybridization (FISH) for MET Amplification

This protocol is used to detect an increased copy number of the MET gene.

  • Sample Preparation:

    • Prepare slides with formalin-fixed, paraffin-embedded (FFPE) sections of parental and this compound-resistant cells.

  • Pre-treatment:

    • Deparaffinize the slides in xylene and rehydrate through a series of ethanol (B145695) washes.

    • Perform heat-induced epitope retrieval and protease digestion to unmask the target DNA.

  • Probe Hybridization:

    • Apply a dual-color FISH probe set containing a probe for the MET gene locus (e.g., labeled in red) and a probe for the centromere of chromosome 7 (CEP7; e.g., labeled in green).

    • Denature the probe and the target DNA simultaneously.

    • Hybridize the probe to the target DNA overnight in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the slides to remove unbound probe.

  • Counterstaining and Visualization:

    • Counterstain the nuclei with DAPI.

    • Visualize the signals using a fluorescence microscope equipped with appropriate filters.

  • Scoring and Interpretation:

    • Score at least 50-100 non-overlapping, intact nuclei.

    • Determine the average number of MET and CEP7 signals per cell.

    • Calculate the MET/CEP7 ratio. A ratio of ≥2.0 is typically considered amplification.[8][9][10][11]

Visualizations

Bypass_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus FGFR2 FGFR2 PI3K PI3K FGFR2->PI3K RAS RAS FGFR2->RAS MET MET MET->PI3K Bypass MET->RAS Bypass This compound This compound This compound->FGFR2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential bypass signaling pathways in this compound resistance.

Western_Blot_Workflow start Start: Parental & This compound-Resistant Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (e.g., p-AKT, p-ERK) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis: Quantify Bands detect->analyze end End: Compare p-Protein Levels analyze->end

Caption: Experimental workflow for Western Blot analysis.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT Reagent & Incubate incubate->mtt solubilize Solubilize Formazan Crystals with DMSO mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End: IC50 Value analyze->end

Caption: Experimental workflow for MTT cell viability assay.

References

Troubleshooting Unreliable Results with LHQ490: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers utilizing LHQ490, a potent and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), may occasionally encounter variability in their experimental outcomes.[1] This guide provides a comprehensive technical support center with detailed troubleshooting advice and frequently asked questions to help users of this compound achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, irreversible inhibitor of FGFR2. It potently suppresses FGFR2 signaling pathways, which in turn inhibits the proliferation of cancer cells driven by FGFR2 and induces apoptosis.[1]

Q2: What are the reported IC50 values for this compound?

A2: this compound has demonstrated potent inhibition of FGFR2 kinase activity. The key IC50 values are summarized in the table below.[1]

TargetIC50 Value
FGFR2 Kinase Activity5.2 nM
BaF3-FGFR2 Cells1.4 nM

Q3: Why am I seeing significant batch-to-batch variability in my cell-based assays?

A3: Batch-to-batch variability can stem from several sources, including the stability of the compound, inconsistencies in cell culture conditions, and the passage number of your cells. It is crucial to use cells with a low passage number and to maintain consistent cell culture conditions, as variations can lead to genomic instability and altered experimental responses.[2]

Q4: Can the choice of cell culture medium affect my results with this compound?

A4: Absolutely. Different cell types have specific growth requirements, and the composition of the cell culture medium can significantly impact cell growth, phenotype, and sensitivity to chemical compounds.[3] For instance, the levels of certain components in the media can affect cellular redox homeostasis, which may influence the cellular response to a kinase inhibitor like this compound.[3] It is essential to use a consistent and appropriate medium for your specific cell line.

Troubleshooting Inconsistent this compound Efficacy

If you are observing inconsistent inhibitory effects of this compound on cell proliferation or downstream signaling, consider the following troubleshooting steps:

Problem: Higher than expected IC50 values or complete lack of efficacy.

Possible Causes & Solutions:

CauseRecommended Action
Compound Degradation: this compound may be sensitive to storage conditions or freeze-thaw cycles.Aliquot the compound upon receipt and store at the recommended temperature (typically -20°C or -80°C). Minimize exposure to light.
Incorrect Final Concentration: Errors in dilution calculations or pipetting.Double-check all calculations and ensure pipettes are properly calibrated. Prepare fresh dilutions for each experiment.
Cell Line Integrity: The FGFR2 expression or mutation status of your cell line may have changed over time.Perform regular authentication of your cell lines. Use low-passage number cells for all experiments.[2]
Suboptimal Cell Health: Cells that are unhealthy or overly confluent may respond differently to treatment.Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment.
Problem: High variability between replicate wells or experiments.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates.Ensure thorough mixing of the cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution.
Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to minimize evaporation.
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with this compound activity.Test new lots of FBS before use in critical experiments. Once a suitable lot is identified, purchase a larger quantity to ensure consistency.[2]
Inconsistent Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator.Ensure your incubator is properly calibrated and maintained. Most cell lines require 37°C and 5% CO2.[2]

Experimental Protocols

To ensure reproducibility, it is critical to follow a standardized experimental protocol. Below is a recommended workflow for a cell viability assay using this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_prep Prepare Cell Suspension (Logarithmic Growth Phase) start->cell_prep seed_plate Seed Cells in 96-well Plate cell_prep->seed_plate prepare_this compound Prepare Serial Dilutions of this compound treat_cells Add this compound Dilutions to Cells prepare_this compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: Standard workflow for a cell viability assay with this compound.

This compound Signaling Pathway and Troubleshooting Logic

Understanding the signaling pathway of FGFR2 is crucial for troubleshooting. This compound acts by inhibiting the kinase activity of FGFR2, thereby preventing the phosphorylation of downstream targets.

SignalingPathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_response Cellular Response FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds PLCg PLCγ FGFR2->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR2->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits This compound This compound This compound->FGFR2 Inhibits TroubleshootingLogic start Inconsistent this compound Results check_reagents Verify Compound Integrity and Cell Line Authenticity start->check_reagents check_protocol Review Experimental Protocol (Seeding, Dosing, Incubation) start->check_protocol western_blot Perform Western Blot for p-FGFR2 / p-ERK check_reagents->western_blot check_protocol->western_blot pathway_active Pathway is Inhibited western_blot->pathway_active pathway_not_active Pathway Not Inhibited western_blot->pathway_not_active troubleshoot_assay Troubleshoot Downstream Assay (e.g., Viability Reagent) pathway_active->troubleshoot_assay revisit_basics Re-evaluate Basics: Compound, Cells, Protocol pathway_not_active->revisit_basics end_node Consistent Results troubleshoot_assay->end_node revisit_basics->end_node

References

Technical Support Center: Improving the Bioavailability of LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "LHQ490" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Our compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in our in-vivo animal models. What could be the primary reason for this discrepancy?

A1: A common reason for the disconnect between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility is a frequent cause of poor dissolution, leading to low bioavailability. It is essential to evaluate the physicochemical properties of this compound, particularly its solubility and permeability, to diagnose the issue.

Q2: What are the initial strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?

A2: The initial focus should be on enhancing the compound's solubility and dissolution rate.[1] Key preliminary strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[2][3]

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or cyclodextrins can significantly improve solubility.[4]

  • pH Adjustment: For ionizable compounds, modifying the pH of the formulation vehicle can enhance solubility.[4]

Q3: We are observing high inter-individual variability in the plasma concentrations of this compound in our animal studies. What are the potential causes and how can we mitigate this?

A3: High variability in plasma concentrations is a common challenge with poorly soluble compounds. Potential causes include:

  • Inconsistent Dissolution: If this compound does not dissolve uniformly in the GI tract, its absorption will be erratic.

  • Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution and absorption.

  • First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent levels of the drug reaching systemic circulation.

To mitigate this, it is recommended to standardize feeding conditions for the animals and consider more robust formulations like amorphous solid dispersions or lipid-based systems to reduce the dependency on physiological variables.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments to improve the bioavailability of this compound.

Issue 1: this compound has very low aqueous solubility.

Question: Which solubility enhancement strategy should we prioritize for this compound?

Answer: The choice of strategy depends on the physicochemical properties of this compound. A systematic screening approach is recommended.

Troubleshooting Workflow:

Initial solubility screening workflow for this compound.
Issue 2: The chosen formulation for this compound is physically unstable and shows precipitation.

Question: Our formulation of this compound in a co-solvent system shows precipitation upon standing. How can this be addressed?

Answer: Precipitation indicates that the compound's solubility limit is being exceeded in the formulation over time or upon dilution.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Supersaturation The concentration of this compound may be too high for the chosen solvent system. Reduce the concentration or incorporate a precipitation inhibitor such as HPMC or PVP.
pH Shift If the solubility of this compound is pH-dependent, changes in the formulation's pH upon storage can lead to precipitation. Buffer the formulation to maintain an optimal pH.
Temperature Effects Solubility can be temperature-dependent. Ensure the formulation is stored at a controlled temperature.
Issue 3: Nanoparticle formulation of this compound shows aggregation.

Question: We have prepared a nanosuspension of this compound, but the nanoparticles are aggregating. How can we improve the stability?

Answer: Nanoparticle aggregation can negate the benefits of particle size reduction.

Troubleshooting Steps:

Potential Cause Troubleshooting Action
Inadequate Stabilization The concentration of the stabilizer (surfactant or polymer) may be insufficient. Optimize the stabilizer concentration.
Inappropriate Stabilizer The chosen stabilizer may not be optimal for this compound. Screen different stabilizers with varying properties.
Low Zeta Potential For electrostatically stabilized nanoparticles, a zeta potential of at least ±30 mV is generally needed for good stability. Adjusting the pH or adding a charged stabilizer can help.
Lyophilization Issues If preparing a solid form, aggregation can occur during freeze-drying. Incorporate a cryoprotectant like trehalose (B1683222) or sucrose.

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.

Methodology:

  • Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC).

  • Milling: Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).

  • Process Parameters: Set the appropriate milling parameters (e.g., milling speed, time, temperature).

  • Particle Size Analysis: Monitor the particle size reduction periodically using a technique like laser diffraction or dynamic light scattering.

  • Harvesting: Continue milling until the desired particle size (typically < 500 nm) is achieved. Separate the nanosuspension from the grinding media.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Validation & Comparative

A Preclinical and Clinical Showdown: LHQ490 vs. Futibatinib in FGFR2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor 2 (FGFR2) aberrations, two inhibitors, LHQ490 and futibatinib (B611163), have emerged as significant contenders. This guide offers a detailed comparison of their preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Futibatinib (Lytgobi), an irreversible FGFR1-4 inhibitor, has already demonstrated clinical benefit and received regulatory approval for previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[1][2] In contrast, this compound is a promising preclinical candidate, distinguished by its high selectivity as an irreversible inhibitor of FGFR2.[3][4]

Mechanism of Action: A Tale of Two Binding Modes

Both this compound and futibatinib are irreversible inhibitors, forming a covalent bond with a specific cysteine residue in the ATP-binding pocket of the FGFR kinase domain.[5] This mode of action leads to sustained inhibition of FGFR signaling. The primary distinction lies in their selectivity profiles. Futibatinib is a pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4. In contrast, this compound was specifically designed as a highly selective FGFR2 inhibitor.

FGFR2 Signaling Pathway and Inhibitor Action

FGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization RAS RAS FGFR2->RAS Activation PI3K PI3K FGFR2->PI3K PLCg PLCγ FGFR2->PLCg STAT STAT FGFR2->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCg->Proliferation STAT->Proliferation This compound This compound This compound->FGFR2 Irreversible Inhibition (Selective) Futibatinib Futibatinib Futibatinib->FGFR2 Irreversible Inhibition (Pan-FGFR) FOENIX_CCA2_Workflow cluster_screening Patient Screening cluster_treatment Treatment cluster_assessment Assessment cluster_endpoints Endpoints Eligibility Inclusion/Exclusion Criteria Met (Unresectable/Metastatic iCCA, FGFR2 fusion/rearrangement, ≥1 prior therapy) Treatment Futibatinib 20 mg orally once daily Eligibility->Treatment TumorAssessment Tumor Assessment (e.g., RECIST 1.1) Treatment->TumorAssessment Continuous until progression or unacceptable toxicity SafetyMonitoring Safety and Tolerability Monitoring Treatment->SafetyMonitoring Ongoing PrimaryEndpoint Primary Endpoint: Objective Response Rate (ORR) TumorAssessment->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: DOR, DCR, PFS, OS, Safety TumorAssessment->SecondaryEndpoints SafetyMonitoring->SecondaryEndpoints

References

A Preclinical Head-to-Head: Unpacking the Efficacy of LHQ490 and Pemigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors, LHQ490 and pemigatinib (B609903). While pemigatinib has established clinical efficacy, particularly in cholangiocarcinoma, this compound is a newer, preclinical-stage molecule. This comparison focuses on their preclinical profiles, offering insights into their respective potencies and selectivities based on available experimental data.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Both this compound and pemigatinib are potent inhibitors of the FGFR family of receptor tyrosine kinases. These receptors, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] In several cancers, genetic alterations such as fusions, mutations, or amplifications of FGFR genes lead to constitutive activation of these pathways, driving tumor growth.[1]

This compound is distinguished as a selective, irreversible inhibitor of FGFR2.[2] Its mechanism involves forming a covalent bond with the target, leading to prolonged inhibition. Pemigatinib, on the other hand, is a selective inhibitor of FGFR1, 2, and 3.[3]

Preclinical Efficacy: A Comparative Overview

The preclinical efficacy of this compound and pemigatinib has been evaluated through in vitro enzymatic assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric from these studies, indicating the concentration of the inhibitor required to reduce the activity of the target enzyme or cell growth by 50%.

In Vitro Kinase Inhibition

The following table summarizes the reported IC50 values for this compound and pemigatinib against the FGFR family of kinases.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Reference(s)
This compound >317.25.2>176.8>1523.6[2]
Pemigatinib 0.40.51.030[3][4]

Note: The ">" symbol indicates that the IC50 value is greater than the highest tested concentration.

Based on this data, pemigatinib demonstrates potent, low nanomolar inhibition of FGFR1, 2, and 3, with weaker activity against FGFR4.[3][4] this compound, in contrast, shows high selectivity for FGFR2, with significantly less activity against FGFR1, FGFR3, and FGFR4.[2]

Cell-Based Proliferation Assays

The anti-proliferative effects of these inhibitors have been assessed in cell lines engineered to be dependent on FGFR signaling.

InhibitorCell LineTargetIC50 (nM)Reference(s)
This compound BaF3-FGFR2FGFR21.4[2]
Pemigatinib Data not available in a directly comparable format

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key experiments cited in the preclinical evaluation of FGFR inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human FGFR enzymes, ATP, substrate peptide, kinase buffer, and the test inhibitor (this compound or pemigatinib).

  • Procedure:

    • The FGFR enzyme is incubated with the test inhibitor at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP and a substrate peptide.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation or fluorescence-based detection.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Culture: FGFR-dependent cell lines (e.g., BaF3-FGFR2) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells) or MTT.

  • Data Analysis: The signal from each well is measured using a plate reader. The data is normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value.

Visualizing the Science

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound / Pemigatinib Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays KinaseAssay Enzymatic Kinase Assay (IC50 Determination) CellCulture Culture FGFR-dependent Cell Lines KinaseAssay->CellCulture Inform subsequent experiments CompoundTreatment Treat with Inhibitor (Dose-Response) CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) CompoundTreatment->ViabilityAssay IC50_Cell IC50 Determination ViabilityAssay->IC50_Cell

Preclinical Efficacy Workflow

Conclusion

This guide provides a snapshot of the preclinical efficacy of this compound and pemigatinib. Pemigatinib is a potent inhibitor of FGFR1, 2, and 3, with proven clinical activity. This compound is a highly selective and potent irreversible inhibitor of FGFR2 in preclinical models. The high selectivity of this compound for FGFR2 may offer a different therapeutic window and safety profile compared to broader-spectrum FGFR inhibitors, a hypothesis that will require further investigation in more advanced preclinical and eventual clinical studies. For researchers in the field, the distinct profiles of these two inhibitors highlight the ongoing efforts to develop more targeted and potentially more tolerable cancer therapies.

References

The Irreversible Advantage: A Comparative Guide to the FGFR2 Inhibitor LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is paramount. In the landscape of FGFR2-targeted therapies, the emergence of the irreversible inhibitor LHQ490 presents a significant advancement. This guide provides a comprehensive comparison of this compound with other notable FGFR2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic research and development decisions.

The Fibroblast Growth Factor Receptor 2 (FGFR2) is a well-validated therapeutic target in a variety of cancers. While several inhibitors have been developed, achieving high selectivity and durable efficacy remains a challenge. This compound distinguishes itself as a potent and highly selective irreversible inhibitor of FGFR2, offering distinct advantages over reversible counterparts.

Superior Potency and Selectivity of this compound

This compound demonstrates exceptional potency against FGFR2 with a half-maximal inhibitory concentration (IC50) of 5.2 nM in biochemical assays.[1][2][3] More importantly, it exhibits remarkable selectivity for FGFR2 over other FGFR family members. It is over 61-fold more selective for FGFR2 than for FGFR1, over 34-fold more selective than for FGFR3, and over 293-fold more selective than for FGFR4.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

In cell-based assays, this compound effectively suppresses the proliferation of BaF3 cells engineered to express FGFR2, with an impressive IC50 value of 1.4 nM.[1][2][3] Its selectivity is further highlighted by being over 70-fold more potent against BaF3-FGFR2 cells compared to BaF3-FGFR1 cells.[1][2]

Comparative Analysis with Alternative FGFR2 Inhibitors

To contextualize the advantages of this compound, a direct comparison with other prominent FGFR inhibitors—Infigratinib, Pemigatinib (B609903), and Futibatinib—is essential. The following tables summarize their performance in key preclinical assays.

Table 1: Biochemical (Enzymatic) Inhibition of FGFR Isoforms
InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound Irreversible >317.25.2 >176.8>1523.6
InfigratinibReversible1.11.02.061
PemigatinibReversible0.40.51.030
FutibatinibIrreversible1.81.41.63.7

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Table 2: Inhibition of BaF3 Cell Proliferation
InhibitorBaF3-FGFR1 IC50 (nM)BaF3-FGFR2 IC50 (nM)BaF3-FGFR3 IC50 (nM)
This compound >1001.4 Not Reported
Infigratinib101114
Pemigatinib1.20.31.2
FutibatinibNot ReportedNot ReportedNot Reported

Data compiled from multiple sources.[1][2][3][10][12]

The data clearly illustrates that while all four inhibitors are potent against FGFR2, this compound's standout feature is its exceptional selectivity, particularly against FGFR1 and FGFR4, which can be implicated in off-target toxicities. Futibatinib, another irreversible inhibitor, also shows broad potency across FGFRs 1-4. In contrast, the reversible inhibitors Infigratinib and Pemigatinib, while potent, exhibit less selectivity among FGFRs 1, 2, and 3.

The Irreversible Mechanism of Action: A Key Advantage

The irreversible binding of this compound to its target offers several theoretical advantages over reversible inhibitors. By forming a covalent bond, irreversible inhibitors can achieve a more sustained and prolonged duration of action, potentially leading to less frequent dosing and a more consistent therapeutic effect. This can also overcome resistance mechanisms that arise from mutations in the ATP-binding pocket that affect the binding of reversible inhibitors.

FGFR2 Signaling and Inhibition

The diagram below illustrates the FGFR2 signaling pathway and the point of intervention for inhibitors like this compound. Upon ligand binding, FGFR2 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[15][16][17] FGFR2 inhibitors block this initial activation step.

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and Inhibition FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds P_FGFR2 p-FGFR2 FGFR2->P_FGFR2 Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR2->FRS2 Recruits & Phosphorylates PI3K PI3K P_FGFR2->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Nuclear Translocation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound (Irreversible Inhibitor) Inhibitor->P_FGFR2 Blocks Phosphorylation

FGFR2 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of inhibitor performance. Below are summaries of the key experimental protocols used to generate the comparative data.

Biochemical Kinase Assay (Generic Protocol)

This assay quantifies the enzymatic activity of purified FGFR kinases in the presence of an inhibitor.

  • Materials: Purified recombinant FGFR kinase domains, kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a microplate, combine the inhibitor dilutions, FGFR kinase, and kinase buffer.

    • Initiate the kinase reaction by adding a mixture of ATP (often at or near the Km concentration) and the substrate.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³³P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow start Start prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor mix_reagents Combine Inhibitor, FGFR Kinase, and Buffer prep_inhibitor->mix_reagents initiate_reaction Initiate with ATP/Substrate Mix mix_reagents->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Phosphorylation stop_reaction->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Workflow for a typical biochemical kinase assay.
Cell Proliferation Assay (BaF3 Cells)

This assay measures the effect of an inhibitor on the growth of BaF3 cells that are dependent on FGFR signaling for survival and proliferation.

  • Cell Culture: Culture BaF3 cells stably expressing a specific FGFR isoform in media containing IL-3. Prior to the assay, wash the cells to remove IL-3 and resuspend them in a low-serum medium.

  • Procedure:

    • Seed the IL-3-deprived BaF3 cells into a 96-well plate.

    • Add serial dilutions of the inhibitor to the wells.

    • Incubate the cells for a period of 48-72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels, or by using a colorimetric assay like MTT or XTT.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis after treatment with an inhibitor.

  • Cell Treatment: Treat FGFR2-dependent cancer cells with the inhibitor at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow (Annexin V/PI) start Start: Treat Cells with Inhibitor harvest_cells Harvest and Wash Cells start->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Apoptotic Cell Population analyze->quantify end End quantify->end

Workflow for an apoptosis assay using Annexin V/PI staining.

Conclusion

The irreversible FGFR2 inhibitor this compound presents a compelling profile characterized by high potency and, most notably, exceptional selectivity. Its advantages over less selective and reversible inhibitors are evident from the comparative data. The sustained target engagement offered by its irreversible mechanism of action holds the potential for improved therapeutic outcomes and strategies to overcome drug resistance. This guide provides the foundational data and experimental context for researchers to further evaluate and harness the potential of this compound in the development of next-generation cancer therapies.

References

LHQ490: A Promising Next-Generation Inhibitor for Pemigatinib-Resistant Cholangiocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel irreversible FGFR2 inhibitor, LHQ490, with the established therapy, pemigatinib (B609903), focusing on its potential to overcome acquired resistance in FGFR2-driven malignancies such as cholangiocarcinoma.

Pemigatinib, a selective inhibitor of FGFR1-3, has demonstrated clinical efficacy in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[1][2] However, the development of acquired resistance significantly limits its long-term benefit.[3][4] This guide delves into the mechanisms of pemigatinib resistance and presents the preclinical rationale for this compound as a potential therapeutic strategy in these resistant settings.

Understanding Pemigatinib Resistance

Acquired resistance to pemigatinib predominantly arises from two key mechanisms:

  • On-target Secondary Mutations: The most common mechanism involves the emergence of secondary mutations within the kinase domain of FGFR2. These mutations interfere with the binding of reversible inhibitors like pemigatinib. Frequent alterations are observed at the "molecular brake" (N550) and "gatekeeper" (V565) residues.[3]

  • Bypass Signaling Pathway Activation: Tumors can also develop resistance by activating alternative signaling pathways, such as the RAS-MAPK pathway, which circumvents the dependency on FGFR2 signaling for growth and survival.

This compound: An Irreversible FGFR2 Inhibitor

This compound is a novel, highly selective, and irreversible inhibitor of FGFR2. Its irreversible binding mechanism offers a potential advantage over reversible inhibitors like pemigatinib, particularly in the context of resistance mutations that alter the drug-binding pocket. By forming a covalent bond with a specific cysteine residue in the ATP-binding site of FGFR2, irreversible inhibitors can maintain target engagement even in the presence of mutations that would otherwise reduce the affinity of reversible drugs.

While direct comparative experimental data of this compound in pemigatinib-resistant models is not yet publicly available, its characterization as an irreversible inhibitor allows for a strong inference of its potential efficacy based on data from other irreversible FGFR inhibitors.

Preclinical Efficacy: A Comparative Overview

The following tables summarize the available preclinical data for pemigatinib and the known efficacy of irreversible FGFR inhibitors against common resistance mutations. This provides a framework for understanding the potential of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Resistance Mutations TargetedReference
Pemigatinib FGFR10.4Wild-Type
FGFR20.5Wild-Type
FGFR31.2Wild-Type
FGFR2 V564FReduced PotencyGatekeeper Mutation
This compound FGFR25.2Wild-Type
FGFR1>317.2Wild-Type
FGFR3>176.8Wild-Type
FGFR4>1523.6Wild-Type
Futibatinib (Irreversible) FGFR21.5Wild-Type & some resistance mutations
RLY-4008 (Irreversible) FGFR2<1Wild-Type & broad range of resistance mutations

Table 2: In Vitro Cellular Proliferation

Cell LineFGFR2 StatusCompoundIC50 (nM)Reference
Ba/F3-FGFR2Wild-TypeThis compound 1.4
ANU1654 (Cholangiocarcinoma)FGFR2-BICC1 Fusion (Wild-Type)Pemigatinib 4
CCLP-1 (Cholangiocarcinoma)FGFR2-PHGDH Fusion (Wild-Type)Pemigatinib ~20 (effective dose)
CCLP-1-FGFR2-N550KN550K MutantPemigatinib Inactive at 20 nM
CCLP-1-FGFR2-V565FV565F MutantPemigatinib Inactive
CCLP-1-FGFR2-N550KN550K MutantFutibatinib (Irreversible) Active at 10 nM

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis for these findings, the following diagrams illustrate the FGFR2 signaling pathway, the mechanism of irreversible inhibition, and a typical workflow for evaluating drug efficacy in preclinical models.

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FGF FGF Ligand FGFR2 Transmembrane Domain Kinase Domain FGF->FGFR2:tm Binding & Dimerization FRS2 FRS2 FGFR2:kd->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response Transcription Factor Activation AKT AKT PI3K->AKT AKT->Cell_Response Pemigatinib Pemigatinib (Reversible) Pemigatinib->FGFR2:kd Reversible Inhibition This compound This compound (Irreversible) This compound->FGFR2:kd Irreversible Inhibition

Caption: FGFR2 signaling pathway and points of inhibition.

Experimental_Workflow Preclinical Evaluation of FGFR Inhibitors cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Culture of Pemigatinib-Sensitive and -Resistant Cell Lines Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blot for Downstream Signaling Viability_Assay->Western_Blot PDX_Model Establishment of Patient-Derived Xenograft (PDX) Models Treatment Treatment with Vehicle, Pemigatinib, or this compound PDX_Model->Treatment Tumor_Measurement Tumor Volume Measurement and Survival Analysis Treatment->Tumor_Measurement

Caption: Workflow for preclinical evaluation of FGFR inhibitors.

Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Method: A common method is the ADP-Glo™ Kinase Assay.

    • Reaction Setup: In a 384-well plate, the FGFR2 kinase, a suitable substrate (e.g., poly(E,Y)4:1), and ATP are combined in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound or pemigatinib) are added to the wells.

    • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

    • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

    • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.

  • Method:

    • Cell Seeding: Cancer cells (e.g., cholangiocarcinoma cell lines with defined FGFR2 status) are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

3. Generation of Pemigatinib-Resistant Cell Lines

  • Objective: To develop in vitro models of acquired resistance to pemigatinib.

  • Method:

    • Initial Exposure: A pemigatinib-sensitive parental cell line is cultured in the presence of a low concentration of pemigatinib (typically around the IC20-IC30).

    • Dose Escalation: As the cells adapt and resume proliferation, the concentration of pemigatinib is gradually increased in a stepwise manner.

    • Clonal Selection: Surviving cell populations are expanded and maintained under continuous drug pressure.

    • Resistance Confirmation: The resistance of the resulting cell line is confirmed by determining its IC50 for pemigatinib and comparing it to the parental cell line. The molecular mechanisms of resistance (e.g., FGFR2 mutations) are then characterized by sequencing.

4. In Vivo Patient-Derived Xenograft (PDX) Models

  • Objective: To evaluate the anti-tumor efficacy of a compound in a more clinically relevant animal model.

  • Method:

    • Tumor Implantation: Fresh tumor tissue from a patient with cholangiocarcinoma is surgically implanted into immunodeficient mice.

    • Tumor Engraftment and Expansion: The tumors are allowed to grow and are then passaged to subsequent cohorts of mice to establish a stable PDX line.

    • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, pemigatinib, this compound).

    • Efficacy Assessment: Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.

Conclusion

The emergence of resistance to pemigatinib presents a significant clinical challenge in the treatment of FGFR2-driven cholangiocarcinoma. The novel irreversible FGFR2 inhibitor, this compound, with its distinct mechanism of action, holds considerable promise for overcoming this resistance. While direct comparative data in resistant models are awaited, the preclinical evidence for other irreversible FGFR inhibitors strongly supports the rationale for further investigation of this compound in this setting. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this compound and other next-generation FGFR inhibitors.

References

A Comparative Analysis of LHQ490 Selectivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Fibroblast Growth Factor Receptor (FGFR) 2 inhibitor, LHQ490, with other selective FGFR inhibitors. The following analysis is supported by experimental data to inform preclinical and clinical research decisions.

This compound has emerged as a potent and highly selective irreversible inhibitor of FGFR2, a key therapeutic target in various cancers.[1] This guide evaluates the selectivity profile of this compound in comparison to other notable FGFR inhibitors, including infigratinib, rogaratinib, futibatinib, pemigatinib, and erdafitinib.

Comparative Selectivity Profile of FGFR Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, influencing both efficacy and off-target toxicities. The following tables summarize the inhibitory activity of this compound and its alternatives against the FGFR family and a broader panel of kinases.

Table 1: Inhibitory Activity against FGFR Isoforms

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Selectivity for FGFR2 vs FGFR1Selectivity for FGFR2 vs FGFR3Selectivity for FGFR2 vs FGFR4Reference
This compound >317.25.2 >176.8>1523.6>61-fold>34-fold>293-fold[1]
Infigratinib4.53.05.61420.67-fold1.87-fold47.3-fold[2]
Rogaratinib1.8<19.21.2>1.8-fold>9.2-fold>1.2-fold[3]
Futibatinib1.81.41.63.70.78-fold1.14-fold2.64-fold[4]
Pemigatinib0.40.51.2301.25-fold2.4-fold60-fold
Erdafitinib1.22.56.4702.08-fold2.56-fold28-fold

Note: IC50 values are from various sources and may not be directly comparable due to different assay conditions. The selectivity fold is calculated as IC50 (alternative FGFR) / IC50 (FGFR2).

Table 2: Off-Target Kinase Inhibition Profile

CompoundKinase Panel SizeKey Off-Targets (Inhibition >50% at 100 nM)Reference
This compound 416Data not publicly available, but reported as "high selectivity"
InfigratinibNot specifiedVEGFR2, RET, KIT, PDGFRβ
Rogaratinib468CSF1R, Tie2, VEGFR3
Futibatinib387MAPK12 (69%), INSR (55%)
PemigatinibNot specifiedVEGFR2
ErdafitinibNot specifiedVEGFR2, PDGFR, RET, KIT

Note: The comprehensiveness of publicly available kinome scan data varies for each compound.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental methodologies, the following diagrams illustrate the FGFR signaling pathway and a general workflow for assessing kinase inhibitor selectivity.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization P1 GRB2/SOS FGFR2->P1 Autophosphorylation & Recruitment P6 PI3K FGFR2->P6 P9 PLCγ FGFR2->P9 P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 Transcription Transcription P5->Transcription P7 AKT P6->P7 P8 mTOR P7->P8 P8->Transcription P10 DAG + IP3 P9->P10 P11 PKC P10->P11 P11->Transcription This compound This compound This compound->FGFR2 Inhibition

Caption: Simplified FGFR2 signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric, ADP-Glo) Start->Biochemical_Assay Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan) Biochemical_Assay->Kinome_Scan Cell_Based_Assay Cell-Based Assay (e.g., BaF3 Proliferation) Kinome_Scan->Cell_Based_Assay Data_Analysis Data Analysis: IC50 Determination & Selectivity Scoring Cell_Based_Assay->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against a specific kinase using radiolabeled ATP.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup: In a microplate, add the diluted compound or vehicle control (DMSO). Add the purified kinase and its specific peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper to terminate the reaction.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • Test compound dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a white multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations in the appropriate kinase reaction buffer.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: BaF3 Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.

Materials:

  • BaF3 cells engineered to express the target kinase (e.g., BaF3-FGFR2)

  • Parental BaF3 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Interleukin-3 (IL-3)

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, clear-bottom multi-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the engineered BaF3 cells and parental BaF3 cells into 96-well plates at an appropriate density in a medium lacking IL-3. For a control, seed engineered cells in a medium containing IL-3.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve. The selectivity is determined by comparing the IC50 values obtained in the engineered and parental cell lines.

References

Validating LHQ490 as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LHQ490, a novel and highly selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitor, against other therapeutic alternatives. This document synthesizes available preclinical and clinical data to support the validation of this compound as a promising therapeutic target.

Executive Summary

This compound is a potent, selective, and irreversible inhibitor of FGFR2, a key oncogenic driver in various cancers, including cholangiocarcinoma and urothelial carcinoma.[1][2] Preclinical data demonstrates its high selectivity for FGFR2 over other FGFR family members and a broad panel of kinases, translating to potent inhibition of FGFR2-driven cancer cell proliferation and induction of apoptosis.[1][2][3] This guide compares the performance of this compound with established FGFR inhibitors such as pemigatinib (B609903), infigratinib, and erdafitinib (B607360), as well as the standard-of-care chemotherapies, providing a comprehensive overview of the current therapeutic landscape for FGFR2-driven malignancies.

Comparative Data on FGFR Inhibitors

The following tables summarize the quantitative data for this compound and its key competitors, offering a clear comparison of their in vitro potency and clinical efficacy.

Table 1: In Vitro Inhibitory Activity of FGFR Inhibitors

CompoundTargetIC50 (nM)Selectivity HighlightsSource(s)
This compound FGFR2 5.2 >61-fold vs FGFR1, >34-fold vs FGFR3, >293-fold vs FGFR4 [1][2]
BaF3-FGFR2 Cells1.4>70-fold vs BaF3-FGFR1[1][2]
PemigatinibFGFR1/2/3< 2Approx. 100-fold less active against FGFR4
InfigratinibFGFR1/2/31.1 - 2.0Lower potency against FGFR4
ErdafitinibPan-FGFR (1-4)1.2 - 3.2Broad-spectrum FGFR inhibitor[4]

Note: In vivo preclinical data for this compound, particularly from xenograft models, is not publicly available at the time of this guide's compilation. This represents a critical data gap in a direct comparison with other inhibitors that have published in vivo and clinical data.

Table 2: Clinical Efficacy of Approved FGFR Inhibitors and Standard of Care

TherapyCancer TypeLine of TreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Source(s)
Pemigatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)Previously Treated35.5%6.921.1[5]
Infigratinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)Previously Treated23.1%7.312.2
Erdafitinib Urothelial Carcinoma (FGFR3/2 alterations)Previously Treated (post-platinum & anti-PD-(L)1)45.6%5.612.1
Gemcitabine + Cisplatin Cholangiocarcinoma (FGFR2 fusion/rearrangement)First-LineNot specified for FGFR2+5.7 - 7.221.7 - 31.3[5][6]
Pembrolizumab Urothelial Carcinoma (FGFR3 alterations)Previously Treated21.6%2.711.1[7]

Signaling Pathways and Mechanism of Action

FGFR2 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration. The primary pathways implicated in FGFR-driven cancers are the RAS-MAPK and PI3K-AKT pathways.

This compound, as a selective and irreversible inhibitor, binds to the ATP-binding pocket of the FGFR2 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways. This leads to cell cycle arrest and apoptosis in FGFR2-dependent tumor cells.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 Phosphorylates This compound This compound This compound->FGFR2 Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

FGFR2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of FGFR inhibitors are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human FGFR enzymes, ATP, kinase buffer, substrate peptide, and test compounds.

  • Procedure:

    • The kinase reaction is performed in a 96- or 384-well plate.

    • A solution of the recombinant FGFR enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

    • The kinase reaction is initiated by adding a mixture of ATP and a specific substrate peptide.

    • The reaction is allowed to proceed at a set temperature for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect either the phosphorylated product or the remaining ATP.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT/XTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines with known FGFR2 alterations (e.g., BaF3-FGFR2) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

    • After a further incubation period, a solubilizing agent is added (for MTT), and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.

Apoptosis Assay (Annexin V Staining)

Objective: To determine if a compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined period.

  • Procedure:

    • After treatment, both adherent and floating cells are collected.

    • The cells are washed and resuspended in a binding buffer.

    • Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI) are added to the cell suspension.

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry.

  • Data Analysis: The flow cytometry data allows for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Proliferation Cell Proliferation Assay (MTT/XTT, Determine IC50) Kinase_Assay->Cell_Proliferation Promising Candidates Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Proliferation->Apoptosis_Assay Confirm Mechanism Xenograft Xenograft Model (Tumor Growth Inhibition) Apoptosis_Assay->Xenograft Lead Candidate

General Experimental Workflow for Inhibitor Validation.

Conclusion

This compound presents a compelling profile as a highly potent and selective inhibitor of FGFR2. Its in vitro performance, characterized by low nanomolar IC50 values and significant selectivity, positions it as a strong candidate for further development. The irreversible nature of its binding may offer a durable therapeutic effect.

However, a comprehensive validation of this compound as a therapeutic target necessitates further investigation, particularly through in vivo studies in relevant cancer models. Direct, head-to-head preclinical comparisons with other FGFR inhibitors would provide a clearer understanding of its relative efficacy and safety profile. The clinical data for pemigatinib, infigratinib, and erdafitinib have set a high bar for new entrants, demonstrating meaningful clinical benefits for patients with FGFR-altered tumors. For this compound to emerge as a viable therapeutic alternative, future studies will need to demonstrate at least comparable, if not superior, efficacy and safety in clinical settings.

This guide provides a foundational framework for researchers and drug development professionals to evaluate the potential of this compound. The provided data and experimental protocols should aid in the design of future studies aimed at fully elucidating the therapeutic utility of this promising FGFR2 inhibitor.

References

Assessing the Therapeutic Window of LHQ490: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The development of targeted cancer therapies hinges on maximizing on-target efficacy while minimizing off-target toxicity, a concept encapsulated by the therapeutic window. This guide provides a comparative assessment of the preclinical data for LHQ490, a novel, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), in the context of other FGFR inhibitors. Due to the early stage of this compound's development, this analysis focuses on in vitro potency and selectivity, key indicators of its potential therapeutic window.

Comparative Analysis of In Vitro Efficacy and Selectivity

This compound has demonstrated potent and highly selective inhibition of FGFR2 in preclinical studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against FGFR family members and compares them to other notable FGFR inhibitors. A lower IC50 value indicates greater potency.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)BaF3-FGFR2 Cell Proliferation IC50 (nM)Reference
This compound >317.25.2 >171.4>15251.4 [1]
Infigratinib0.91.41.060Not Reported[1][2]
Pemigatinib0.40.41.0Not ReportedNot Reported[3]
Erdafitinib1.22.53.05.7Not Reported[4]
Futibatinib3.91.31.68.3Not Reported

Data for competitor compounds are sourced from publicly available information and may have been generated under varying experimental conditions.

This compound's standout feature is its remarkable selectivity for FGFR2 over other FGFR family members, with a greater than 61-fold selectivity against FGFR1, over 34-fold against FGFR3, and more than 293-fold against FGFR4. This high selectivity may translate to a wider therapeutic window by minimizing off-target toxicities associated with the inhibition of other FGFR isoforms. For instance, inhibition of FGFR1 is linked to hyperphosphatemia, while FGFR4 inhibition can lead to gastrointestinal toxicities like diarrhea. The potent inhibition of FGFR2-driven cell proliferation (IC50 of 1.4 nM) further underscores its potential as a targeted therapeutic.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating the therapeutic window, the following diagrams are provided.

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds and activates PLCg PLCγ FGFR2->PLCg RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K This compound This compound This compound->FGFR2 Irreversibly Inhibits MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation AKT_pathway->Proliferation Therapeutic_Window_Workflow Workflow for In Vitro Therapeutic Index Assessment cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay (IC50 vs FGFR2) Therapeutic_Index Calculate In Vitro Therapeutic Index (e.g., CC50 / GI50) Kinase_Assay->Therapeutic_Index Cell_Prolif_Assay Cancer Cell Proliferation Assay (GI50) Cell_Prolif_Assay->Therapeutic_Index Normal_Cell_Assay Normal Cell Line Proliferation Assay (CC50) Normal_Cell_Assay->Therapeutic_Index Off_Target_Assay Off-Target Kinase Screening (IC50) Off_Target_Assay->Therapeutic_Index

References

A Comparative Guide to LHQ490 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of combination therapy strategies involving a selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitor, analogous to LHQ490, with other targeted agents. The data presented is based on studies with the selective FGFR2 inhibitor infigratinib (B612010) and highlights the potential of combination approaches to enhance anti-cancer activity and overcome resistance.

Introduction to this compound: A Selective FGFR2 Inhibitor

This compound is a potent and highly selective, irreversible inhibitor of FGFR2 kinase activity.[1] Its mechanism of action involves the suppression of FGFR2 signaling pathways, which are aberrantly activated in various cancers. This inhibition leads to a decrease in cancer cell proliferation and an induction of apoptosis in tumors driven by FGFR2 alterations.[1] While clinical data on this compound in combination therapies is not yet available, preclinical studies with other selective FGFR2 inhibitors provide a strong rationale for exploring such strategies. This guide focuses on two promising combination approaches: co-inhibition of EGFR and mTOR pathways.

Combination Strategy 1: FGFR2 and EGFR Inhibition in Cholangiocarcinoma

Rationale: Preclinical studies have revealed that feedback activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can limit the efficacy of FGFR inhibitors and contribute to acquired resistance in FGFR2-fusion-positive cholangiocarcinoma.[2][3] Co-inhibition of both FGFR2 and EGFR is hypothesized to overcome this resistance mechanism and induce a more potent anti-tumor response.

Quantitative Data Summary: Infigratinib (FGFR2i) and Afatinib (B358) (EGFRi) in Cholangiocarcinoma Models
Parameter Infigratinib (100 nM) Afatinib (100 nM) Infigratinib (100 nM) + Afatinib (100 nM) Reference
Cell Viability (Crystal Violet, % of Control) [2]
ICC13-7 (Sensitive)~50%~100%~20%
ICC10 (Resistant)~90%~100%~60%
Apoptosis (Cleaved Caspase-3, IHC) Modest IncreaseNo Significant ChangeMarked Increase
In Vivo Tumor Growth (Xenograft) Disease StabilizationNo Significant ChangeSignificant Tumor Regression

Signaling Pathway: FGFR2 and EGFR Crosstalk in Cholangiocarcinoma

FGFR2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->EGFR Feedback Activation Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (Infigratinib) This compound->FGFR2 Inhibits Afatinib Afatinib Afatinib->EGFR Inhibits

Caption: FGFR2 and EGFR signaling pathways converge on RAS/MAPK and PI3K/AKT pathways.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start implant Implant Cholangiocarcinoma Cells into Mice start->implant tumor_growth Allow Tumors to Grow to ~150-200 mm³ implant->tumor_growth randomize Randomize Mice into Treatment Groups (n=5-10/group) tumor_growth->randomize treatment Daily Oral Gavage Treatment: - Vehicle - Infigratinib (15 mg/kg) - Afatinib (15 mg/kg) - Combination randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Growth Delay or Regression monitoring->endpoint analysis Analyze Tumor Tissue: - Immunohistochemistry (Cleaved Caspase-3) - Western Blot (Signaling Proteins) endpoint->analysis end End analysis->end

Caption: Workflow for a preclinical in vivo xenograft study.

Combination Strategy 2: FGFR2 and mTOR Inhibition

Rationale: Activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to FGFR inhibitors in various cancers. Dual blockade of FGFR2 and mTOR may prevent or overcome this resistance, leading to a more durable anti-tumor response.

Quantitative Data Summary: Infigratinib (FGFR2i) and Everolimus (mTORi) - Representative Data
Parameter Infigratinib Everolimus Infigratinib + Everolimus Reference
Cell Viability (IC50) Dependent on cell lineDependent on cell lineSynergistic reduction in IC50 values
Apoptosis Moderate InductionModest InductionSignificant Increase in Apoptosis
In Vivo Tumor Growth (Xenograft) Tumor Growth InhibitionTumor Growth InhibitionEnhanced and Sustained Tumor Regression

Note: Specific quantitative data for this combination in a single preclinical study is compiled from multiple sources and represents a general trend.

Signaling Pathway: Overcoming Resistance through mTOR Inhibition

FGFR2_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 PI3K PI3K FGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR Resistance Pathway Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Infigratinib) This compound->FGFR2 Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits

Caption: Dual inhibition of FGFR2 and mTOR blocks a key resistance pathway.

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Seed cholangiocarcinoma cells (e.g., ICC13-7, ICC10) in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound (or infigratinib), the combination drug (e.g., afatinib or everolimus), or vehicle control (DMSO) for 72-96 hours.

  • Fixation: Gently wash the cells with PBS and then fix with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Carefully wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with the inhibitors for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cholangiocarcinoma cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The formula (Length x Width²)/2 is used to calculate tumor volume.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Drug Administration: Administer the drugs (e.g., infigratinib at 15 mg/kg, afatinib at 15 mg/kg, or the combination) or vehicle control daily via oral gavage.

  • Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for cleaved caspase-3 and western blotting for signaling proteins).

Conclusion

The preclinical data for selective FGFR2 inhibitors in combination with other targeted therapies, particularly EGFR and mTOR inhibitors, demonstrate the potential to enhance anti-tumor efficacy and overcome resistance. These findings provide a strong rationale for the clinical investigation of this compound in similar combination regimens for patients with FGFR2-driven cancers. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future studies in this promising area of cancer therapy.

References

Safety Operating Guide

Information on LHQ490 Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "LHQ490" have not yielded any specific information regarding its proper disposal procedures, safety data, or handling protocols. This suggests that "this compound" may be an internal product code, a highly specialized research compound not widely documented in public safety literature, or potentially an incorrect identifier.

To ensure the safe and proper disposal of any chemical, it is imperative to have access to its Safety Data Sheet (SDS). The SDS provides critical information regarding the substance's hazards, composition, and appropriate disposal methods.

Recommendations for Proceeding:

For researchers, scientists, and drug development professionals handling this substance, the following steps are strongly advised:

  • Verify the Chemical Identifier: Double-check the name and any associated identifiers (e.g., CAS number, IUPAC name) for the substance referred to as this compound.

  • Locate the Safety Data Sheet (SDS): The manufacturer or supplier of the chemical is required to provide an SDS. This document is the primary source of information for safe handling and disposal.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your organization's EHS department is a crucial resource for guidance on hazardous waste disposal.[1][2] They can provide institution-specific protocols and ensure compliance with local, state, and federal regulations.[2][3]

General Chemical Disposal Workflow:

In the absence of specific information for this compound, a general workflow for chemical waste disposal should be followed. This process is designed to ensure safety and environmental protection.

Caption: General workflow for the safe disposal of laboratory chemical waste.

Quantitative Data and Experimental Protocols:

Without the specific properties of this compound, it is not possible to provide a table of quantitative data or detailed experimental protocols for its disposal. Such information would typically be derived from the substance's SDS and might include:

  • pH neutralization ranges.

  • Concentration limits for aqueous disposal.

  • Compatibility with other chemical waste streams.

  • Required personal protective equipment (PPE).

It is critical to not make assumptions about the properties and disposal requirements of an unknown chemical. Improper disposal can lead to hazardous reactions, environmental contamination, and regulatory violations.

Once the correct chemical identity and its corresponding SDS are obtained, a detailed and specific disposal plan can be developed in consultation with your institution's EHS professionals.

References

Essential Safety and Handling Protocol for LHQ490

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public Safety Data Sheet (SDS) or specific handling information was found for a compound designated "LHQ490." The following guide is a template based on established best practices for handling potent, hazardous research compounds. Researchers, scientists, and drug development professionals must conduct a compound-specific risk assessment and consult the official SDS before handling any chemical.

This document provides immediate safety, operational, and disposal guidance to ensure minimal exposure and maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[1][2] All personnel must be trained on the proper use, removal, and disposal of PPE.[2] The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye & Face Protection Safety GogglesMust be ANSI Z87.1 certified, providing a complete seal around the eyes to protect against chemical splashes.[3]
Face ShieldWorn over safety goggles during procedures with a high risk of splashing or aerosol generation.
Hand Protection Double Nitrile GlovesWear two pairs of chemically resistant nitrile gloves. The outer glove should be changed immediately upon contamination or every 30 minutes.
Body Protection Disposable Lab CoatA dedicated, solid-front lab coat to be used exclusively in the handling area.
Chemical-Resistant ApronA plastic or rubber apron should be worn over the lab coat when handling significant quantities of liquids.
Full-Body SuitRecommended for large-scale operations or during spill cleanup (e.g., Tyvek suit).
Respiratory Protection N95/FFP2 RespiratorMinimum requirement for handling small quantities of powder in a certified chemical fume hood.
PAPRA Powered Air-Purifying Respirator (PAPR) is required for weighing powders outside of a containment isolator or for spill response.
Foot Protection Closed-toe ShoesMandatory in all laboratory areas.
Shoe CoversDisposable shoe covers must be worn in the designated potent compound handling area.

Operational Plan: Safe Handling and Weighing Protocol

This protocol details the step-by-step procedure for safely weighing and preparing a stock solution of this compound. All operations involving the solid compound must be performed within a certified chemical fume hood or a containment glovebox.

Methodology:

  • Preparation of Workspace:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer) within the hood.

    • Prepare labeled waste containers for solid and liquid waste.

  • Personal Protective Equipment (PPE) Donning:

    • Don the required PPE as specified in the table above, following the correct sequence (e.g., inner gloves, lab coat, shoe covers, outer gloves, respiratory protection, eye protection).

  • Weighing the Compound:

    • Tare the analytical balance with a piece of weigh paper or a tared vial.

    • Carefully transfer the approximate amount of this compound powder using a designated spatula, minimizing dust generation.

    • Record the exact weight.

    • Securely close the primary container of this compound immediately after dispensing.

  • Solubilization:

    • Using a calibrated pipette, slowly add the appropriate solvent to the vial containing the weighed this compound to prevent splashing.

    • Cap the vial securely.

    • Mix the solution using a vortex mixer until the compound is fully dissolved.

  • Post-Handling Decontamination:

    • Wipe down all surfaces, equipment, and the exterior of the primary container with a suitable decontamination solution (e.g., 70% ethanol (B145695) followed by a validated cleaning agent).

    • Dispose of all contaminated disposables (weigh paper, pipette tips, bench paper, outer gloves) in the designated solid hazardous waste container.

  • PPE Doffing:

    • Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Dispose of single-use PPE appropriately.

Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure personnel safety.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, puncture-proof containerIncludes used gloves, weigh paper, bench liners, and contaminated labware. The container must be clearly marked "Hazardous Chemical Waste: this compound."
Liquid Waste Labeled, sealed, chemical-resistant containerIncludes unused solutions and solvent rinses. The container must be clearly marked with the chemical name and concentration.
Sharps Waste Labeled, puncture-proof sharps containerIncludes contaminated needles and syringes. The container must be clearly marked as "Hazardous Sharps Waste."

All waste must be disposed of through the institution's official Environmental Health & Safety (EHS) department, following all local and national regulations.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the entire lifecycle of handling this compound in a laboratory setting.

G Receipt Receive Compound Storage Log & Store Securely Receipt->Storage RiskAssessment Review SDS & Conduct Risk Assessment Storage->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Weighing Weigh Compound in Containment Hood PPE->Weighing Solubilization Prepare Stock Solution Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontaminate Decontaminate Workspace & Equipment Experiment->Decontaminate SegregateWaste Segregate Solid, Liquid & Sharps Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE Dispose Dispose via EHS DoffPPE->Dispose

Caption: Workflow for Safe Handling of Potent Compounds.

References

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